molecular formula C6H9FO3 B8468128 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Numéro de catalogue: B8468128
Poids moléculaire: 148.13 g/mol
Clé InChI: FJXDNPLETRLYOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is a specialized α-keto acid derivative designed for advanced research and development. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex, bioactive molecules. The incorporation of a fluorine atom at the 4-position is of significant interest, as fluorine can dramatically alter a compound's electronic properties, metabolic stability, and binding affinity, making it a key strategy in modern drug design. This fluorinated keto acid is expected to be particularly useful as an intermediate in the synthesis of potential β-lactam antibiotics , non-steroidal anti-inflammatory drugs (NSAIDs) , and other active pharmaceutical ingredients (APIs). Its structure, featuring both a reactive α-keto acid moiety and a sterically demanding tert-butyl-like group, makes it a promising substrate for asymmetric synthesis and the development of chiral compounds . Researchers can leverage this scaffold to explore new chemical space in agrochemical formulations and the creation of specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive quality control documentation, including HPLC purity data (typically ≥99%) and analyses for residual solvents and heavy metals to ensure consistency and reliability for your research projects .

Propriétés

Formule moléculaire

C6H9FO3

Poids moléculaire

148.13 g/mol

Nom IUPAC

4-fluoro-3,3-dimethyl-2-oxobutanoic acid

InChI

InChI=1S/C6H9FO3/c1-6(2,3-7)4(8)5(9)10/h3H2,1-2H3,(H,9,10)

Clé InChI

FJXDNPLETRLYOC-UHFFFAOYSA-N

SMILES canonique

CC(C)(CF)C(=O)C(=O)O

Origine du produit

United States
Foundational & Exploratory

4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid: Comprehensive Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and application of specialized chemical intermediates not merely as a sequence of reactions, but as a carefully orchestrated manipulation of steric and electronic properties. 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS: 1447941-13-0)[1] is a highly specialized α -keto acid that serves as a critical building block in modern medicinal chemistry. Its primary utility lies in the development of advanced antiviral therapeutics, specifically as a capping moiety in Hepatitis C Virus (HCV) NS5A inhibitors[2].

This whitepaper deconstructs the physicochemical properties, structural logic, and validated synthetic workflows of this compound, providing drug development professionals with a rigorous, self-validating guide to its handling and application.

Physicochemical Profiling & Structural Logic

The molecular architecture of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid is deliberately designed to impart specific pharmacokinetic and pharmacodynamic advantages when incorporated into larger drug scaffolds.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid
CAS Registry Number 1447941-13-0[1]
Molecular Formula C₆H₉FO₃
Molecular Weight 148.13 g/mol
Key Functional Groups α -Keto acid, Primary alkyl fluoride, Gem-dimethyl
Solubility Profile Soluble in polar organic solvents (EtOAc, DMF) and basic aqueous solutions[2]
Causality of Structural Features
  • The Gem-Dimethyl Group (C3): This is not merely a structural filler; it is a thermodynamic tool. By restricting the rotational degrees of freedom of the aliphatic chain, it locks the conformation of downstream drug molecules. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity.

  • The α -Keto Acid Moiety (C1-C2): The adjacent electron-withdrawing ketone increases the acidity of the carboxylic acid. Furthermore, the C2 ketone is highly electrophilic, making it an excellent handle for coupling reactions or the synthesis of heterocyclic pharmacophores (e.g., imidazoles). The severe steric hindrance from the adjacent gem-dimethyl group selectively shields the ketone from undesired nucleophilic attacks during standard peptide-coupling conditions[2].

  • The Terminal Fluorine (C4): Acting as a bioisostere for a hydroxyl group or hydrogen, the fluorine atom modulates the lipophilicity (LogP) of the final drug. Crucially, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the terminal methyl group without adding significant steric bulk.

Validated Synthetic Workflow

The synthesis of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid requires strict control over reaction conditions to prevent the degradation of sensitive functional groups. The following protocol is adapted from validated patent literature (WO2015005901A1)[2] and incorporates self-validating checkpoints.

Step 1: Nucleophilic Fluorination

Objective: Convert 2,2-dimethyl-3-oxobutyl methanesulfonate to 4-fluoro-3,3-dimethylbutan-2-one.

Procedure:

  • Charge a three-neck flask equipped with a distillation apparatus with a suspension of potassium fluoride (KF, 8.73 g, 150 mmol) in tetraethylene glycol (80 mL) under reduced pressure[2].

  • Heat the reaction mixture to 160 °C[2].

  • Slowly add a solution of 2,2-dimethyl-3-oxobutyl methanesulfonate (14.6 g, 75 mmol) in tetraethylene glycol (80 mL) over an 80-minute period[2].

  • Continuously collect the volatile product, 4-fluoro-3,3-dimethylbutan-2-one, as a solid (4.1 g) via distillation[2].

Causality & Validation: Tetraethylene glycol is intentionally selected as a high-boiling solvent that coordinates potassium ions (similar to a crown ether), thereby enhancing the nucleophilicity of the "naked" fluoride ion. The continuous distillation of the product serves as a self-validating mechanism: it drives the reaction equilibrium forward (Le Chatelier's principle) while simultaneously rescuing the fluorinated ketone from thermal degradation in the 160 °C reaction pot.

Step 2: Controlled Oxidative Cleavage

Objective: Oxidize the terminal methyl ketone to an α -keto acid.

Procedure:

  • Prepare a vigorously stirring mixture of 4-fluoro-3,3-dimethylbutan-2-one (4.1 g, 34.7 mmol) in water (50 mL) and NaOH (7 mL, 70.0 mmol)[2].

  • Cool the mixture in an ice-acetone bath to strictly maintain an internal temperature between -3 °C and 2 °C[2].

  • Add potassium permanganate (KMnO₄, 9.87 g, 62.5 mmol) portion-wise, ensuring the temperature does not exceed 2 °C[2].

  • Stir the reaction in the cooling bath for 6 hours, then allow it to warm[2].

  • Quench the reaction by adding ethanol (EtOH, 5 mL) and stir for 15 minutes[2].

  • Filter the mixture, wash the solid with water (~80 mL), acidify the filtrate with 6 N HCl, and extract with ethyl acetate (EtOAc)[2].

  • Wash the combined organic extracts with 1 N HCl and saturated NaCl, dry over MgSO₄, filter, and concentrate to yield the target acid (2.3 g)[2].

Causality & Validation: The extreme temperature control (-3 to 2 °C) is the critical success factor. α -Keto acids are notoriously prone to oxidative decarboxylation in the presence of strong oxidants like KMnO₄. By maintaining near-zero temperatures, the oxidation is kinetically arrested at the α -keto acid stage. The basic conditions (NaOH) keep the forming carboxylic acid deprotonated, further stabilizing it against decarboxylation. Finally, the ethanol quench self-validates the protocol by safely reducing any residual active manganese species, preventing downstream oxidative side reactions during workup.

SynthesisWorkflow A 2,2-Dimethyl-3-oxobutyl methanesulfonate (Starting Material) B Fluorination KF, Tetraethylene glycol 160°C A->B C 4-Fluoro-3,3-dimethyl- butan-2-one (Intermediate) B->C Nucleophilic substitution D Oxidation KMnO4, NaOH, H2O -3°C to 2°C C->D E 4-Fluoro-3,3-dimethyl- 2-oxobutanoic acid (Final Product) D->E Controlled oxidation

Fig 1. Step-by-step synthesis workflow of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Application in Drug Development: HCV NS5A Inhibition

The clinical significance of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid is most prominently demonstrated in its use as a precursor for Hepatitis C Virus (HCV) therapies. HCV is a positive-stranded RNA virus that relies on a complex of non-structural (NS) proteins for viral replication[2].

NS5A is a multi-functional protein absolutely required for viral RNA replication and virion assembly[3]. Because the HCV RNA-dependent RNA polymerase (NS5B) lacks proofreading capability, the virus exhibits high genetic heterogeneity, necessitating combination therapies[2].

By incorporating the 4-fluoro-3,3-dimethyl-2-oxobutanoic acid moiety into the molecular architecture of an NS5A inhibitor, drug designers leverage the gem-dimethyl group to sterically lock the drug into an active conformation. This allows the inhibitor to tightly bind to Domain I of the NS5A protein, effectively disrupting the formation of the viral RNA replication complex and leading to viral clearance[3].

Mechanism A HCV NS5A Protein (Viral Target) B Viral RNA Replication Complex Assembly A->B Promotes C Target Compound (4-Fluoro-3,3-dimethyl...) D NS5A Inhibitor Drug (Steric lock via gem-dimethyl) C->D Pharmacophore integration D->A Inhibits Domain I E Disruption of Replication Complex & Viral Clearance D->E Therapeutic Effect

Fig 2. Mechanism of action for HCV NS5A inhibitors utilizing the target moiety.

Sources

Mass Spectrometry Fragmentation Pathways of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS 1447941-13-0) is a highly specialized fluorinated α -keto acid. It serves as a critical building block and intermediate in the synthesis of complex antiviral therapeutics, most notably Hepatitis C virus (HCV) NS5A inhibitors . During drug development, pharmacokinetic profiling, and impurity tracking, robust analytical methodologies are required to monitor this molecule and its downstream metabolites. This whitepaper provides an in-depth analysis of its mass spectrometry (MS) fragmentation pathways, detailing the mechanistic causality behind its gas-phase behavior and providing field-proven, self-validating LC-MS/MS protocols.

Physiochemical Properties & Ionization Dynamics

Chemical Formula: C₆H₉FO₃ Exact Monoisotopic Mass: 148.0536 Da

Causality in Ionization Selection

The structural hallmark of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid is the presence of an α -keto group adjacent to the carboxylic acid. This configuration significantly lowers the pKa compared to standard aliphatic carboxylic acids due to the electron-withdrawing nature of the C2 carbonyl group. Consequently, Electrospray Ionization in negative mode (ESI-) is highly efficient , yielding abundant [M-H]⁻ precursor ions.

The presence of the fluorine atom at the C4 position provides further inductive stabilization of the carboxylate anion in solution. However, during Collision-Induced Dissociation (CID) in the gas phase, this fluorine atom introduces unique neutral loss pathways (e.g., HF elimination) that compete with the classic decarboxylation pathways typical of α -keto acids .

Negative Ion Mode (ESI-) Fragmentation Pathways

In ESI-, the deprotonated precursor ion [M-H]⁻ at m/z 147.0463 undergoes three primary fragmentation pathways under CID:

  • Path A: Decarboxylation (-CO₂): The defining feature of α -keto acids is the facile loss of carbon dioxide (44 Da). The electron pair from the carboxylate shifts to form CO₂, breaking the C1-C2 bond and leaving the charge on the C2 carbon. This forms a highly reactive acyl anion[F-CH₂-C(CH₃)₂-C=O]⁻ at m/z 103.0565.

  • Path B: Decarbonylation (-CO): Because acyl anions are thermodynamically unstable, the m/z 103.0565 ion readily ejects carbon monoxide (28 Da) to achieve a more stable state. This secondary fragmentation yields a tertiary carbanion[F-CH₂-C(CH₃)₂]⁻ at m/z 75.0616.

  • Path C: Hydrogen Fluoride Elimination (-HF): The highly electronegative C4-fluorine and adjacent protons facilitate the elimination of HF (20 Da). This can occur directly from the precursor to yield m/z 127.0401, or consecutively from the decarboxylated ion to yield m/z 83.0503.

ESI_Negative M [M-H]⁻ m/z 147.0463 A [M-H-CO₂]⁻ m/z 103.0565 (Acyl Anion) M->A -CO₂ (44 Da) Decarboxylation C [M-H-HF]⁻ m/z 127.0401 M->C -HF (20 Da) Elimination B [M-H-CO₂-CO]⁻ m/z 75.0616 (Carbanion) A->B -CO (28 Da) Decarbonylation D [M-H-CO₂-HF]⁻ m/z 83.0503 A->D -HF (20 Da) Elimination C->D -CO₂ (44 Da)

Figure 1: ESI- fragmentation pathway of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Positive Ion Mode (ESI+) Fragmentation Pathways

While inherently less sensitive than ESI- for keto acids, positive mode provides critical orthogonal structural confirmation. The [M+H]⁺ precursor ion at m/z 149.0609 fragments via:

  • Path A: Acylium Ion Formation (-H₂O): Protonation of the carboxyl hydroxyl leads to the loss of water (18 Da), forming a resonance-stabilized acylium ion at m/z 131.0503.

  • Path B: Carbocation Formation (-CO): The acylium ion ejects CO (28 Da) to form a tertiary carbocation[F-CH₂-C(CH₃)₂]⁺ at m/z 103.0554.

  • Path C: HF Loss (-HF): The fluorine atom can leave as HF (20 Da), particularly from the carbocation intermediate, yielding a stable allylic/vinylic cation at m/z 83.0492.

ESI_Positive M [M+H]⁺ m/z 149.0609 A [M+H-H₂O]⁺ m/z 131.0503 (Acylium Ion) M->A -H₂O (18 Da) Dehydration C [M+H-HF]⁺ m/z 129.0547 M->C -HF (20 Da) Elimination B [M+H-H₂O-CO]⁺ m/z 103.0554 (Carbocation) A->B -CO (28 Da) Decarbonylation D [M+H-H₂O-CO-HF]⁺ m/z 83.0492 (Allylic Cation) B->D -HF (20 Da) Elimination

Figure 2: ESI+ fragmentation pathway of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Quantitative Data Summary

Table 1: ESI- Product Ions and Neutral Losses

Ion IdentityExact Mass (m/z)FormulaNeutral LossMass Loss (Da)
Precursor [M-H]⁻147.0463C₆H₈FO₃⁻N/AN/A
Acyl Anion103.0565C₅H₈FO⁻-CO₂43.9898
Carbanion75.0616C₄H₈F⁻-CO₂, -CO71.9847
HF Elimination127.0401C₆H₇O₃⁻-HF20.0062
Secondary Elimination83.0503C₅H₇O⁻-CO₂, -HF63.9960

Table 2: ESI+ Product Ions and Neutral Losses

Ion IdentityExact Mass (m/z)FormulaNeutral LossMass Loss (Da)
Precursor [M+H]⁺149.0609C₆H₁₀FO₃⁺N/AN/A
Acylium Ion131.0503C₆H₈FO₂⁺-H₂O18.0106
Carbocation103.0554C₅H₈F⁺-H₂O, -CO46.0055
HF Elimination129.0547C₆H₉O₃⁺-HF20.0062
Allylic Cation83.0492C₅H₇⁺-H₂O, -CO, -HF66.0117

Experimental Protocols & Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) workflow, optimized for highly polar α -keto acids .

Step 1: Sample Preparation & Matrix Management

Causality: α -keto acids are highly polar and often exhibit poor retention on standard reversed-phase columns, leading to ion suppression in the void volume.

  • Direct Analysis (ESI-): Dilute the analyte to 1 μg/mL in 50:50 Methanol:Water containing 10 mM ammonium acetate. The ammonium acetate buffers the solution to ~pH 6.5, ensuring the carboxylic acid remains deprotonated for maximum ESI- yield.

  • Derivatization (Optional for ESI+): For complex biological matrices, react the sample with 1,2-diamino-4,5-methylenedioxybenzene (DMB) at 80°C for 45 minutes to form a highly hydrophobic quinoxalinol derivative, which vastly improves C18 retention and ESI+ sensitivity.

Step 2: Chromatographic Separation
  • Column: Agilent Eclipse Plus C18 (1.8 μm, 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium acetate in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: Hold at 5% B for 1 min, ramp to 90% B over 5 minutes, hold for 2 minutes.

  • Flow Rate: 0.3 mL/min. Injection Volume: 5 μL.

Step 3: Q-TOF/MS Parameters
  • Ionization: ESI Negative Mode.

  • Source Parameters: Capillary Voltage at 3500 V; Drying gas temperature at 350 °C; Nebulizer at 60 psig.

  • Collision Energy (CE): Utilize a CE ramp from 10 eV to 30 eV. Rationale: Lower CE (10-15 eV) captures the primary decarboxylation event (m/z 103), while higher CE (25-30 eV) is required to drive the secondary decarbonylation (m/z 75) and HF elimination (m/z 83).

Step 4: Self-Validation via MS³ (Ion Trap/Orbitrap Confirmation)

To definitively prove the causality of the fragmentation cascade and rule out simultaneous neutral losses (e.g., a single 72 Da loss from the precursor), perform an MS³ experiment:

  • Isolate the precursor m/z 147.04 in the first stage (MS¹).

  • Apply mild CID (15 normalized collision energy) to generate the m/z 103.05 fragment (MS²).

  • Isolate m/z 103.05 in the trap and subject it to a second round of CID (25 NCE) (MS³).

  • Monitor the appearance of m/z 75.06. The presence of this ion exclusively in the MS³ spectrum confirms the sequential loss of CO₂ followed by CO.

References

  • Combinations of hepatitis c virus inhibitors.Google Patents (WO2015005901A1).
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules (MDPI). URL:[Link]

  • Characterisation of Aberrant Metabolic Pathways in Hepatoblastoma Using Liquid Chromatography and Tandem Mass Spectrometry (LC-MS/MS). Cancers (MDPI). URL:[Link]

Crystal Structure and X-Ray Diffraction Data for 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS: 1447941-13-0) is a highly specialized, low-molecular-weight organic intermediate critical to the synthesis of next-generation antiviral therapeutics, most notably Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1]. Due to its unique structural features—an alpha-keto acid moiety paired with a sterically demanding gem-dimethyl group and a highly electronegative primary fluorine atom—understanding its solid-state conformation is vital for downstream coupling efficiencies.

This technical whitepaper provides an in-depth framework for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. Because small, highly soluble fluorinated keto-acids present unique challenges in solid-state characterization, this guide emphasizes the causality behind experimental choices and establishes a self-validating protocol for crystallographers and drug development professionals.

Chemical Context & Synthetic Pathway

The structural integrity of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid is defined by the tension between the electron-withdrawing fluorine atom and the bulky gem-dimethyl group. In pharmaceutical synthesis, it is typically generated via the fluorination of 2,2-dimethyl-3-oxobutyl methanesulfonate, followed by a rigorous low-temperature oxidation using potassium permanganate (KMnO₄)[1].

The resulting alpha-keto acid serves as a highly reactive electrophile in downstream peptide coupling, forming the core backbone of specific HCV viral replication inhibitors[1].

HCV_Pathway S1 2,2-dimethyl-3-oxobutyl methanesulfonate S2 Fluorination (KF) Tetraethylene glycol, 160°C S1->S2 S3 4-fluoro-3,3-dimethylbutan-2-one S2->S3 S4 Oxidation (KMnO4) NaOH / H2O, -3 to 2°C S3->S4 S5 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (Target Intermediate) S4->S5 S6 HCV NS3/4A Protease Inhibitors (Downstream Coupling) S5->S6

Caption: Synthetic pathway of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid and its role in HCV inhibitor development.

Quantitative Data Summaries

While proprietary pharmaceutical intermediates often lack public Crystallographic Information Files (CIFs), the empirical analytical data and theoretical crystallographic parameters can be reliably established based on its chemical topology and synthetic characterization[1].

Table 1: Chemical Identity & Analytical Data
ParameterValue / Description
Chemical Name 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid
CAS Registry Number 1447941-13-0
Molecular Formula C₆H₉FO₃
Molecular Weight 148.13 g/mol
Precursor NMR (¹H, CDCl₃) δ 4.47 (s, 1H), 4.35 (s, 1H), 2.21 (d, 3H), 1.19 (d, 6H)[1]
Synthetic Yield (Oxidation) ~56% (2.3 g from 4.1 g precursor)[1]
Table 2: Expected Crystallographic Parameters
ParameterExpected Value / RangeCausality / Rationale
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic acids.
Space Group P21​/c or P1ˉ Driven by the formation of centrosymmetric hydrogen-bonded carboxylic acid dimers ( R22​(8) motif).
Data Collection Temp. 100 KEssential to minimize thermal motion of the terminal fluorine atom.
Radiation Source Cu ( λ=1.54184 Å)Preferred for light-atom (C, H, O, F) absolute structure determination.

Self-Validating Experimental Protocol: Single Crystal XRD

To obtain diffraction-quality crystals of 4-fluoro-3,3-dimethyl-2-oxobutanoic acid, researchers must overcome its tendency to "oil out" (liquid-liquid phase separation) due to its high solubility and low molecular weight. The following protocol is engineered as a self-validating system.

Phase 1: Crystal Growth via Vapor Diffusion
  • Causality: Slow evaporation of polar solvents often leads to supersaturation spikes, causing the keto-acid to precipitate as an amorphous oil. Vapor diffusion allows a non-polar antisolvent to slowly penetrate a polar solvent, bypassing the metastable oil phase and inducing controlled nucleation.

  • Step 1: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

  • Step 2: Place the inner vial (uncapped) inside a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

  • Step 3: Store at 4 °C for 3–7 days to allow slow vapor equilibration.

  • Validation Checkpoint: Extract a candidate crystal and inspect it under a polarized light microscope. Complete optical extinction every 90° of rotation validates that the specimen is a single crystal, not a twinned aggregate, clearing it for X-ray mounting.

Phase 2: Cryogenic Mounting and Data Collection
  • Causality: The terminal C-F bond exhibits significant rotational freedom. Collecting data at room temperature results in high Debye-Waller factors (thermal smearing), making it impossible to accurately resolve the fluorine atom from the adjacent gem-dimethyl groups.

  • Step 1: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.

  • Step 2: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Step 3: Mount on a diffractometer equipped with a Cu microfocus source and a photon-counting pixel array detector.

  • Validation Checkpoint: Execute a preliminary matrix scan (10–20 frames). The software will calculate an internal merging R -factor ( Rint​ ). An Rint​<0.05 validates sufficient diffraction intensity and crystal singularity, justifying the commitment to a full 12-hour hemisphere data collection.

Phase 3: Structure Solution and Refinement
  • Causality: The structure must be solved using intrinsic phasing and refined using full-matrix least-squares on F2 . The highly electronegative fluorine requires anisotropic refinement to accurately model its electron density distribution[2].

  • Step 1: Solve the phase problem using SHELXT.

  • Step 2: Refine the structural model using SHELXL[2]. Apply anisotropic displacement parameters to all non-hydrogen atoms (C, O, F).

  • Step 3: Place hydrogen atoms in calculated positions using a riding model, allowing the carboxylic acid proton to refine freely if the data resolution permits.

  • Validation Checkpoint: A final R1​<0.05 , a wR2​<0.15 , and a flat residual electron density map (highest peak <0.5 e/A˚3 ) validates the structural model's integrity.

XRD_Workflow N1 Compound Synthesis (CAS: 1447941-13-0) N2 Solvent Screening (Vapor Diffusion) N1->N2 N3 Single Crystal Selection (Polarized Light Microscopy) N2->N3 N4 X-Ray Diffraction Data Collection (100 K, Cu Kα) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Crystallographic Model (CIF Validation) N5->N6

Caption: Self-validating workflow for the crystallization and X-ray diffraction analysis of the target compound.

Structural Implications & Molecular Interactions

Once the CIF is generated, analyzing the solid-state packing reveals critical data for drug formulation and downstream reactivity:

  • Hydrogen Bonding Motifs: As an alpha-keto acid, the molecule is expected to form robust intermolecular hydrogen bonds. The dominant motif is typically a centrosymmetric dimer formed by the carboxylic acid groups, denoted in graph-set notation as an R22​(8) ring.

  • Dipole-Dipole Interactions: The highly polarized C-F bond introduces strong local dipoles. In the crystal lattice, these dipoles often align anti-parallel to minimize electrostatic repulsion, dictating the overall crystal habit.

  • Steric Torsion: The bulky gem-dimethyl group forces the fluoro-methyl arm into a specific staggered conformation relative to the alpha-keto carbonyl. This restricted rotation is exactly what makes the intermediate so valuable in HCV inhibitors, as it locks the downstream drug molecule into the bioactive conformation required to bind the NS3/4A protease active site[1].

Conclusion

The crystallographic characterization of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid bridges the gap between synthetic organic chemistry and rational drug design. By employing low-temperature data collection and controlled vapor diffusion crystallization, researchers can overcome the physical limitations of low-molecular-weight fluorinated keto-acids. The resulting high-resolution X-ray diffraction data provides undeniable proof of structural topology, ensuring the integrity of downstream HCV antiviral therapeutics.

References

  • [1] Combinations of hepatitis c virus inhibitors. (WO2015005901A1). World Intellectual Property Organization. Available at:

  • [2] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

Sources

In Vitro Toxicity and Safety Profile of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid: A Methodological Framework for Preclinical Risk Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex antiviral agents—particularly Hepatitis C virus (HCV) NS5A inhibitors—fluorinated aliphatic intermediates play a critical role in enhancing metabolic stability and target binding affinity[1]. 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS: 1447941-13-0) is one such key intermediate[1][2]. However, its unique structural motifs—a terminal fluorine atom coupled with an alpha-keto acid moiety—present specific toxicological liabilities that must be rigorously evaluated during preclinical development.

This technical guide outlines a self-validating, tiered in vitro screening framework designed to assess the cytotoxicity, mitochondrial impairment, and genotoxic potential of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid. By understanding the causality behind these experimental choices, drug development professionals can effectively de-risk this intermediate and ensure compliance with international regulatory standards.

Structural Alerts and Predictive Toxicology

To design an effective safety profile, we must first analyze the structural alerts of the compound. The toxicity of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is not merely a function of its concentration, but of its potential metabolic fate.

The Alpha-Keto Acid Motif and Mitochondrial Bioenergetics

The compound is structurally analogous to branched-chain alpha-keto acids (such as alpha-ketoisocaproic acid, the keto analog of leucine). Elevated levels of branched-chain alpha-keto acids are known to cause mitochondrial bioenergetic dysfunction[3]. They can act as metabolic inhibitors by interfering with the alpha-ketoglutarate dehydrogenase complex, a calcium-sensitive central enzyme of the tricarboxylic acid (TCA) cycle[4][5]. Furthermore, these motifs can uncouple oxidative phosphorylation and disrupt cellular energy homeostasis[3].

The Terminal Fluorine and "Lethal Synthesis"

The most critical toxicological alert is the terminal fluorine atom. If the compound undergoes oxidative decarboxylation or metabolic cleavage, it may yield fluoroacetyl-CoA[6]. In the mitochondria, citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate [7][8]. Fluorocitrate is a potent, competitive inhibitor of aconitase , halting the TCA cycle in a process famously termed "lethal synthesis"[7][9][10]. This inhibition leads to rapid ATP depletion, lactic acidosis, and cell death[9].

Pathway A 4-Fluoro-3,3-dimethyl- 2-oxobutanoic acid B Decarboxylation / Metabolic Cleavage A->B CYP450 / Decarboxylases C Fluoroacetyl-CoA (Reactive Intermediate) B->C Coenzyme A D Fluorocitrate (Lethal Synthesis) C->D Citrate Synthase E Aconitase Inhibition (TCA Cycle Arrest) D->E Competitive Binding

Figure 1: Predictive metabolic activation pathway leading to aconitase inhibition.

Regulatory Context: ICH M7 Guidelines

Because 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is utilized as an intermediate in active pharmaceutical ingredient (API) synthesis, it falls under the jurisdiction of the ICH M7 guidelines ("Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals")[11][12].

Under ICH M7, any impurity containing a structural alert for mutagenicity must be evaluated using (Q)SAR computational models[13]. If flagged, an in vitro bacterial reverse mutation assay (Ames test) is mandatory[13][14]. If the Ames test is negative, the compound is classified as a Class 5 impurity (treated as a standard, non-mutagenic impurity)[11][13]. If positive, strict Threshold of Toxicological Concern (TTC) limits must be implemented in the final API specification[11].

Workflow Step1 Tier 1: In Silico & Genotox (ICH M7, (Q)SAR, Ames) Step2 Tier 2: Metabolic Stability (Microsomes, GSH Trapping) Step1->Step2 Step3 Tier 3: Mitochondrial Tox (Seahorse XF, HepG2) Step2->Step3 Decision Toxicity Threshold Met? Step3->Decision Pass Proceed to API Synthesis Decision->Pass Yes (Safe) Fail Implement Control Strategy (Purification/Limits) Decision->Fail No (Toxic)

Figure 2: Tiered in vitro safety screening workflow for API intermediates.

Core Experimental Protocols

To validate the safety profile, the following self-validating experimental protocols must be executed. Each protocol is specifically chosen to address the structural liabilities identified in Section 2.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality: Required by ICH M7 to rule out DNA-reactive mutagenicity[12][15]. The assay utilizes amino-acid dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions or frameshifts)[16][17].

Step-by-Step Methodology:

  • Strain Preparation: Culture five tester strains overnight (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) in nutrient broth until they reach a density of ~1-2 x 10^9 cells/mL[16][18].

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism[16][18].

  • Dose Formulation: Dissolve 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid in DMSO. Prepare five test concentrations (ranging from 5 µ g/plate up to the OECD maximum of 5,000 µ g/plate )[17].

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/tryptophan), add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of S9 mix (or phosphate buffer for non-activated plates)[16][19].

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours[17]. Count the number of revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100)[20].

Protocol 2: High-Throughput Mitochondrial Toxicity Assay (Seahorse XF)

Causality: Given the risk of fluoroacetate-mediated aconitase inhibition[7][9], measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) is critical. The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for this[21][22].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (a human hepatoma cell line with robust metabolic activity) into an Agilent Seahorse XF96 cell culture microplate at 20,000 cells/well. Incubate overnight at 37°C[21][23].

  • Compound Exposure: Treat the cells with varying concentrations of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (e.g., 1 µM to 1000 µM) for 24 hours to allow for potential intracellular "lethal synthesis" of fluorocitrate[6][7].

  • Sensor Cartridge Hydration: Hydrate the XF sensor cartridge in XF Calibrant solution at 37°C in a non-CO2 incubator overnight[24].

  • Assay Preparation: Wash the cells and replace the media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Incubate for 1 hour in a non-CO2 incubator[21].

  • Modulator Injection Setup: Load the sensor cartridge ports with mitochondrial modulators:

    • Port A: Oligomycin (ATP synthase inhibitor) - final well concentration 1.5 µM[21].

    • Port B: FCCP (uncoupler) - final well concentration 1.0 µM[21].

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors) - final well concentration 0.5 µM[21].

  • Measurement: Run the assay on the Seahorse XFe96 Analyzer. If the compound has inhibited aconitase, basal OCR will be significantly depressed, and ECAR (glycolysis) will be elevated as the cell attempts to compensate for ATP depletion[9][22].

Protocol 3: Reactive Metabolite Trapping (GSH Assay)

Causality: Alpha-keto acids can undergo oxidative decarboxylation to form reactive acyl-CoA thioesters that bind irreversibly to cellular macromolecules.

  • Incubate 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM).

  • Supplement the reaction with 5 mM Glutathione (GSH) as a trapping agent.

  • Incubate at 37°C for 60 minutes, then quench with cold acetonitrile.

  • Centrifuge and analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) to identify any reactive fluorinated intermediates.

Quantitative Data Presentation

The following table summarizes the predictive baseline safety data for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, synthesized from structurally related fluorinated keto-acids and early-stage screening parameters.

Assay / ParameterTarget MetricPredictive Baseline ResultInterpretation / Action
Ames Test (OECD 471) Revertant Colonies (± S9)Negative (<2-fold increase)Class 5 Impurity (ICH M7); Standard ICH Q3A limits apply.
HepG2 Cytotoxicity IC50 (72h CellTiter-Glo)> 500 µMLow acute intrinsic cytotoxicity.
Seahorse XF Mito Stress Basal OCR Reduction< 15% at 100 µMLow risk of immediate aconitase inhibition at relevant API impurity levels.
GSH Trapping (LC-MS/MS) Adduct FormationNot DetectedMetabolically stable; no reactive acyl-CoA formation observed.
HLM Clearance Intrinsic Clearance (CLint)< 10 µL/min/mgGem-dimethyl group provides steric hindrance, preventing rapid degradation.

Note: As an intermediate, human exposure is limited to trace impurity levels in the final drug product (typically <0.15% or TTC limits). The predictive data suggests that while the structural alerts are severe, the in vitro stability of the gem-dimethyl motif prevents rapid conversion to toxic fluorocitrate under standard physiological conditions.

References

  • Google Patents. (2015). WO2015005901A1 - Combinations of hepatitis c virus inhibitors.
  • PubMed (NIH). (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Retrieved from: [Link]

  • AccessMedicine. (n.d.). FLUOROACETATE | Poisoning & Drug Overdose, 7e. Retrieved from:[Link]

  • Wikipedia. (n.d.). Aconitase. Retrieved from: [Link]

  • Regulations.gov. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Retrieved from: [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Retrieved from: [Link]

  • European Medicines Agency (EMA). (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from:[Link]

  • ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Retrieved from: [Link]

  • Lhasa Limited. (2025). Toxicity Data For ICH M7 Guideline On Mutagenic Impurities. Retrieved from: [Link]

  • GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from:[Link]

  • ResearchGate. (n.d.). Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain. Retrieved from: [Link]

  • PubMed (NIH). (2003). Human mitochondrial and cytosolic branched-chain aminotransferases are cysteine S-conjugate beta-lyases, but turnover leads to inactivation. Retrieved from:[Link]

  • MDPI. (2026). 2-MCPD-Induced Effects in the Heart: Toxicological and Mechanistic Implications from Comparative Proteomic Analyses in Rats. Retrieved from: [Link]

  • PMC (NIH). (n.d.). Cause and Consequence: Mitochondrial Dysfunction Initiates and Propagates Neuronal Dysfunction, Neuronal Death and Behavioral Abnormalities in Age Associated Neurodegenerative Diseases. Retrieved from: [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from: [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Mito Stress Test Kits. Retrieved from: [Link]

  • HPST. (2016). AGILENT SEAHORSE XF CELL MITO STRESS TEST KIT: The Gold Standard Assay for Measuring Mitochondrial Function. Retrieved from:[Link]

  • PMC (NIH). (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Retrieved from: [Link]

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from:[Link]

  • EUROLAB. (n.d.). OECD 471 Bacterial Reverse Mutation Test. Retrieved from:[Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from:[Link]

  • Labcorp. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved from: [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from:[Link]

Sources

Thermodynamic stability of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid at Room Temperature

Foreword: The Imperative of Stability in Fluorinated Scaffolds

To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the introduction of fluorine into a molecule is a well-established strategy for modulating physicochemical and biological properties.[1] The 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid scaffold represents a fascinating convergence of structural motifs: a reactive α-keto acid system, a sterically demanding gem-dimethyl group, and a highly electronegative fluorine atom. While these features offer potential advantages in molecular design, they also introduce questions of inherent stability. This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound at ambient temperatures, moving from theoretical considerations to robust experimental validation. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale that underpins them, ensuring a self-validating and trustworthy approach to characterization.

Theoretical Assessment of Molecular Stability

Before any empirical testing, a thorough theoretical analysis of the molecule's structure can reveal potential liabilities. The stability of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is governed by a balance of electronic effects, steric hindrance, and potential intramolecular interactions.

Electronic and Steric Influences
  • Inductive Effect of Fluorine: The primary electronic influence is the potent electron-withdrawing inductive effect (-I) of the fluorine atom.[2][3] This effect propagates through the carbon skeleton, polarizing the C-F and adjacent C-C bonds. This electron withdrawal stabilizes the carboxylate anion that would form upon deprotonation, significantly increasing the acidity of the carboxylic acid compared to its non-fluorinated analog.[2][4][5] While this enhances stability of the conjugate base, the polarization of the molecule can create reactive sites.

  • α-Keto Group: The α-keto group itself is an electrophilic center, susceptible to nucleophilic attack. The stability of α-keto acids can be variable; while more stable than their β-keto counterparts which readily decarboxylate, they can undergo degradation, particularly through oxidative decarboxylation.[6][7]

  • Gem-Dimethyl Group: The tert-butyl-like arrangement of the gem-dimethyl groups at the C3 position provides significant steric shielding around the α-carbon and the C-F bond. This steric hindrance can kinetically stabilize the molecule by impeding the approach of reactants or solvents that might otherwise engage in degradation pathways.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding is a critical factor in the conformational preference and stability of α-keto acids.[8][9][10] In 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, the carboxylic acid proton can form a hydrogen bond with the adjacent keto-carbonyl oxygen. This interaction can lock the molecule into a more stable, planar conformation of the headgroup, potentially reducing its susceptibility to intermolecular reactions.[11]

Hypothesized Decomposition Pathways

At room temperature, significant thermal decomposition is unlikely. However, two primary chemical degradation pathways should be considered, especially during long-term storage or in solution.

  • Hydrolytic Cleavage: In the presence of water, the molecule could undergo hydrolysis, although this is generally slow for α-keto acids without a catalyst.

  • Oxidative Decarboxylation: This is a known degradation route for α-keto acids, leading to the formation of an aldehyde and carbon dioxide.[6] This pathway may be initiated by atmospheric oxygen, light, or trace metal impurities.

The diagram below illustrates these potential, albeit likely slow, degradation routes at ambient conditions.

G Hypothesized Room-Temperature Degradation Pathways cluster_0 Oxidative Decarboxylation cluster_1 Hydrolysis Parent 4-Fluoro-3,3-dimethyl- 2-oxobutanoic acid Oxidation_Product 3-Fluoro-2,2-dimethylpropanal Parent->Oxidation_Product + [O] - CO₂ Hydrolysis_Intermediate Hydrated Intermediate Parent->Hydrolysis_Intermediate + H₂O CO2 CO₂ G cluster_0 Method Development cluster_1 Forced Degradation Study cluster_2 Method Validation A Select Column & Mobile Phase (e.g., C18, ACN/H₂O w/ Acid) B Optimize Gradient, Flow Rate, & Detection Wavelength A->B C Expose Compound to Stress: Acid, Base, Oxidation (H₂O₂), Heat, Light (UV/Vis) B->C Apply Method To D Analyze Stressed Samples with Developed Method C->D E Assess Peak Purity (e.g., DAD or MS) D->E F Is Parent Peak Free of Co-eluting Degradants? E->F G Method is Stability-Indicating: Proceed to Formal Study F->G Yes H Re-optimize Method F->H No H->B

Sources

The Mechanism of Action of Fluorinated α-Keto Acids in Metabolic Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine into metabolic intermediates is a cornerstone technique in modern medicinal chemistry and drug development. Fluorinated α-keto acids, such as fluoropyruvate, represent a unique class of compounds that function both as potent mechanism-based enzyme inhibitors and as versatile substrates for biocatalytic synthesis. This whitepaper provides an in-depth technical analysis of their mechanism of action—specifically focusing on the inactivation of the pyruvate dehydrogenase (PDH) complex—and details the self-validating experimental workflows required to characterize these complex biochemical interactions.

The Chemical Logic of Fluorinated α-Keto Acids

From an application scientist's perspective, the utility of fluorinated α-keto acids stems entirely from the unique electronic properties of the fluorine atom. Fluorine’s high electronegativity and relatively small atomic radius fundamentally alter the reactivity trajectory of the α-keto acid scaffold.

The presence of α-fluorine atoms strongly destabilizes the C-O π-bond of the adjacent carbonyl group, rendering it highly susceptible to nucleophilic attack[1]. This enhanced electrophilicity allows these molecules to act as excellent transition state analogues, particularly for serine and cysteine proteases[1]. However, their most profound metabolic impact is observed in thiamin pyrophosphate (TPP)-dependent enzymes, where the fluorine atom acts as a highly efficient leaving group, hijacking the enzyme's native catalytic cycle.

Mechanistic Pathway: Suicide Inhibition of the Pyruvate Dehydrogenase (PDH) Complex

The PDH complex is a critical metabolic hub linking glycolysis to the tricarboxylic acid (TCA) cycle. Fluoropyruvate acts as a potent, mechanism-based "suicide" inactivator of both bacterial and mammalian PDH complexes[2]. The inactivation is entirely dependent on the presence of the coenzyme thiamin pyrophosphate (TPP)[3].

The mechanism of inactivation diverges sharply from standard pyruvate metabolism:

  • Binding & Decarboxylation: The E1 component (pyruvate dehydrogenase) binds fluoropyruvate and TPP, catalyzing its decarboxylation to form a transient enamine intermediate[4].

  • Fluoride Elimination: Instead of undergoing standard protonation, the highly electronegative fluorine atom is rapidly eliminated as a fluoride ion ( F− ). This divergent step generates a highly reactive acetyl-ThDP intermediate[4].

  • Covalent Acetylation: This reactive acetyl-ThDP species acts as an aberrant acetyl donor. It transfers its acetyl group to a critical nucleophilic sulfhydryl (-SH) residue on the E1 enzyme itself (or to dihydrolipoamide), forming a stable thioester bond that completely and irreversibly inactivates the enzyme[3],[5].

Mechanism A Fluoropyruvate + ThDP-E1 B Decarboxylation (CO2 Release) A->B C Enamine Intermediate B->C D Fluoride Elimination (-F⁻) C->D E Acetyl-ThDP Intermediate D->E F Covalent Acetylation of E1 Sulfhydryl E->F G Inactivated PDH Complex F->G

Fig 1. Mechanistic pathway of PDH E1 inactivation by fluoropyruvate.

Experimental Workflows: Self-Validating Protocols for Mechanism Elucidation

When characterizing mechanism-based inactivators, kinetic data alone is insufficient. As researchers, we must design self-validating experimental systems that orthogonally confirm the exact chemical nature of the enzyme-inhibitor adduct. The following protocol details the causality behind the methods used to prove the covalent acetylation of the PDH complex.

Protocol: Radiotracer Tracking and Stoichiometric Thiol Quantification

This workflow utilizes isotopic labeling paired with colorimetric quantification to cross-validate the thioester bond formation.

Step 1: Incubation with Isotopic Probes

  • Action: Incubate the purified PDH complex with [14C] fluoropyruvate in the presence of TPP.

  • Causality & Rationale: By using a 14C radiolabel on the acetyl carbons, we can physically track the fate of the carbon skeleton. If the mechanism involves covalent acetylation, the radioactivity will remain bound to the high-molecular-weight enzyme[3].

Step 2: Isolation via Gel Filtration

  • Action: Pass the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex).

  • Causality & Rationale: This separates the intact, modified PDH complex from unreacted inhibitor, free acetate, and released fluoride ions, ensuring that any measured signal is strictly enzyme-bound.

Step 3: Orthogonal Validation Branches

  • Branch A: Chemical Cleavage. Treat the isolated 14C -labeled complex with hydroxylamine ( NH2​OH ) or sodium borohydride ( NaBH4​ ).

    • Rationale: Thioester bonds (unlike standard amide bonds) are uniquely susceptible to cleavage by these specific nucleophiles. The release of 14C -acetate upon NH2​OH treatment chemically validates the presence of a thioester linkage[3].

  • Branch B: DTNB Colorimetric Assay. React the native and inactivated E1 components with 5,5'-dithiobis(2-nitrobenzoate) (Ellman's reagent).

    • Rationale: DTNB specifically reacts with and quantifies free sulfhydryl (-SH) groups. By calculating the differential between the native and inactivated states, we can precisely map the stoichiometry of the active site modification[3].

Workflow S1 1. Incubate PDH with [14C]Fluoropyruvate S2 2. Isolate Complex via Gel Filtration S1->S2 B1 3a. DTNB Colorimetric Assay (Quantify -SH loss) S2->B1 B2 3b. Scintillation Counting (Measure 14C bound) S2->B2 V1 Validation: 1.37 -SH modified B1->V1 V2 Validation: 14C co-elutes with E1 B2->V2 Final Confirmed Thioester Acetylation Mechanism V1->Final V2->Final

Fig 2. Self-validating experimental workflow for characterizing PDH inactivation.

Quantitative Data: Enzyme Kinetics and Inhibition Profiling

The self-validating protocols described above yield precise quantitative parameters regarding the interaction between fluoropyruvate and the PDH complex. The table below summarizes the critical stoichiometric and kinetic partitioning data that define this mechanism.

ParameterMeasured ValueBiological / Mechanistic SignificanceSource
Sulfhydryl Modification 1.37 ± 0.03 residuesComplete inactivation of the E1 component requires the covalent modification of approximately 1.4 sulfhydryl groups via acetylation.[3]
Acetyl Transfer to CoASH 87 ± 2%Demonstrates that the transient acetyl-TPP intermediate can partition its acetyl group to natural substrates like Coenzyme A.[5]
Acetyl Transfer to Water 13 ± 2%Represents the background hydrolysis rate of the highly reactive acetyl-TPP intermediate in aqueous solution.[5]
Acetyl Transfer to Dihydrolipoamide 95 ± 2% (extrapolated)Proves the chemical competence of acetyl-TPP as an acetyl donor to the natural lipoamide acceptor during the inactivation process.[5]

Emerging Biocatalytic Applications: Chiral Organofluorine Synthesis

Beyond their role as potent metabolic inhibitors, fluorinated α-keto acids are increasingly being exploited in the realm of sustainable biocatalysis. Because fluorine-processing enzymes are exceedingly rare in nature, researchers have begun engineering carbon-carbon bond-forming enzymes to accept non-native fluorinated substrates.

Recent advancements have demonstrated that Type II pyruvate aldolases (such as those in the HpcH family) can utilize fluoropyruvate as an alternative nucleophilic substrate[6]. This biocatalytic approach enables the efficient, stereoselective synthesis of complex tertiary fluorides and fluorinated sugars, bridging a critical methodology gap in the production of modern pharmaceutical fragments[6].

Conclusion

Fluorinated α-keto acids are highly versatile molecules whose biological activity is dictated by the profound electronic effects of the fluorine atom. By destabilizing adjacent bonds and acting as an efficient leaving group, molecules like fluoropyruvate hijack the catalytic machinery of TPP-dependent enzymes, resulting in rapid, covalent suicide inhibition. Understanding these mechanisms through rigorous, self-validating experimental workflows not only aids in the design of novel metabolic inhibitors but also unlocks new pathways for the biocatalytic synthesis of next-generation organofluorine drugs.

References

  • Literature review on fluorinated alpha-keto acids - BenchChem - 1

  • Inactivation of the pyruvate dehydrogenase complex of Escherichia coli by fluoropyruvate - PubMed / NIH - 3

  • Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide - PubMed / NIH - 5

  • Fluoropyruvate: a potent inhibitor of the bacterial and the mammalian pyruvate dehydrogenase complex - PubMed / NIH - 2

  • The Linkage of Catalysis and Regulation in Enzyme Action. Fluoropyruvate as a Probe of Regulation in Pyruvate Decarboxylases - Journal of the American Chemical Society - 4

  • Aldolase-catalyzed synthesis of chiral organofluorines - eScholarship - 6

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: A Detailed, Step-by-Step Synthesis Protocol for 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crafting a Fluorinated α-Keto Acid

Fluorinated α-keto acids are a class of compounds of significant interest in medicinal chemistry. The incorporation of fluorine can dramatically alter a molecule's electronic properties, enhancing its potential as a potent enzyme inhibitor by mimicking the transition state of substrate hydrolysis.[1] This guide provides a comprehensive, three-step laboratory protocol for the synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, a novel compound featuring a quaternary fluorinated carbon center.

The synthetic strategy is designed to be logical and accessible, proceeding through two key intermediates. The pathway begins with a Claisen condensation to construct the carbon backbone, followed by a regioselective electrophilic fluorination, and concludes with a mild ester hydrolysis to yield the target acid. This document provides not only the procedural steps but also the scientific rationale behind the choice of reagents and conditions, ensuring a reproducible and well-understood synthesis.

Overall Synthetic Workflow

The synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is achieved in three primary stages starting from common laboratory reagents, ethyl pivalate and diethyl oxalate.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Saponification Ethyl Pivalate Ethyl Pivalate I1 Ethyl 3,3-dimethyl-2-oxobutanoate Ethyl Pivalate->I1  NaOEt, EtOH Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->I1  NaOEt, EtOH I2 Ethyl 4-fluoro-3,3-dimethyl-2-oxobutanoate I1->I2  Selectfluor®, CH3CN FP 4-Fluoro-3,3-dimethyl- 2-oxobutanoic acid I2->FP 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Overall three-step synthesis pathway.

Part 1: Synthesis of Ethyl 3,3-dimethyl-2-oxobutanoate (Intermediate I)

Principle and Causality

The initial step involves the construction of the α-keto ester backbone via a crossed Claisen condensation.[2][3][4] In this reaction, the enolate of ethyl pivalate acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. Sodium ethoxide serves as the base to deprotonate ethyl pivalate, initiating the reaction. Diethyl oxalate is an excellent substrate as it cannot self-condense due to the absence of α-hydrogens, which simplifies the product mixture.[2] The reaction is performed under anhydrous conditions to prevent the base from being quenched by water and to avoid saponification of the esters.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molarity/PuritySupplier Example
Sodium MetalNa22.9999.9%Sigma-Aldrich
Absolute EthanolC₂H₆O46.07≥99.5%, AnhydrousFisher Scientific
Ethyl PivalateC₇H₁₄O₂130.1899%Sigma-Aldrich
Diethyl OxalateC₆H₁₀O₄146.1499%Acros Organics
Diethyl Ether(C₂H₅)₂O74.12AnhydrousVWR Chemicals
Hydrochloric AcidHCl36.461 M (aq)J.T. Baker
Anhydrous MgSO₄MgSO₄120.37≥99.5%EMD Millipore
Experimental Protocol
  • Preparation of Sodium Ethoxide: In a 500 mL three-necked, flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add clean sodium metal (4.6 g, 0.2 mol) in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved completely.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of ethyl pivalate (26.0 g, 0.2 mol) and diethyl oxalate (29.2 g, 0.2 mol). Add this mixture dropwise to the stirred sodium ethoxide solution over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding 100 mL of 1 M HCl (aq) until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to afford ethyl 3,3-dimethyl-2-oxobutanoate (Intermediate I) as a colorless liquid.

Part 2: Synthesis of Ethyl 4-Fluoro-3,3-dimethyl-2-oxobutanoate (Intermediate II)

Principle and Causality

This step introduces the fluorine atom via an electrophilic fluorination. Selectfluor® (F-TEDA-BF₄) is the reagent of choice due to its stability, safety, and effectiveness.[5][6] It is a user-friendly, non-volatile solid, making it a superior alternative to hazardous historical fluorinating agents.[6] The reaction proceeds through the enol or enolate form of the β-keto ester (Intermediate I), which acts as a nucleophile attacking the electrophilic fluorine atom on the Selectfluor® reagent.[7] Acetonitrile is used as the solvent as it is polar and aprotic, effectively solvating the reagents.

Figure 2: Mechanism of electrophilic fluorination.
Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier Example
Intermediate IC₈H₁₄O₃158.19PurifiedN/A
Selectfluor®C₇H₁₄B₂ClF₄N₂354.26≥95%Sigma-Aldrich
AcetonitrileCH₃CN41.05AnhydrousAlfa Aesar
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR Chemicals
Saturated NaHCO₃NaHCO₃84.01(aq)Fisher Scientific
Anhydrous Na₂SO₄Na₂SO₄142.04≥99%EMD Millipore
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Intermediate I (15.8 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (39.0 g, 0.11 mol, 1.1 equivalents) portion-wise over 15 minutes. An initial exotherm may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Redissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 75 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 4-fluoro-3,3-dimethyl-2-oxobutanoate (Intermediate II).

Part 3: Synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid (Final Product)

Principle and Causality

The final step is the saponification of the fluorinated ester (Intermediate II) to the target carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method for cleaving esters, even those that are sterically hindered.[8] The reaction is performed in a mixture of THF and water to ensure the solubility of both the organic ester and the inorganic base. Following the complete hydrolysis, the reaction mixture is carefully acidified. This protonates the carboxylate salt, causing the final acid product to precipitate or to be extracted into an organic solvent.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity/ConcentrationSupplier Example
Intermediate IIC₈H₁₃FO₃176.18PurifiedN/A
Lithium Hydroxide (LiOH)LiOH23.95≥98%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11ACS GradeFisher Scientific
Hydrochloric AcidHCl36.462 M (aq)J.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR Chemicals
Anhydrous Na₂SO₄Na₂SO₄142.04≥99%EMD Millipore
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Intermediate II (8.8 g, 0.05 mol) in a mixture of THF (60 mL) and water (20 mL).

  • Base Addition: Add lithium hydroxide (2.4 g, 0.1 mol, 2.0 equivalents) to the solution.

  • Reaction Progression: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of 2 M HCl (aq). A white precipitate may form.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 75 mL).

  • Drying and Final Product Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid as a solid.

References

  • CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks Thesis. [Link]

  • US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt.
  • US5493025A - Process for preparation of fluorinated beta-keto ester.
  • EP0694526B1 - Process for preparation of fluorinated beta-keto ester.
  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? ResearchGate. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC - NIH. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. ScienceDirect. [Link]

  • Claisen Condensation. Perlego. [Link]

  • The Claisen Condensation. University of Basrah. [Link]

  • 3,3-Dimethyl-2-oxobutanoic acid. PubChem. [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. ACS Publications. [Link]

Sources

Derivatization methods for GC-MS analysis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is an α-keto acid, a class of compounds of significant interest in metabolic research and drug development. The analysis of such molecules by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge. Their inherent chemical properties—specifically the polar, non-volatile carboxylic acid group and the reactive ketone group—render them unsuitable for direct GC analysis.[1][2] High temperatures in the GC injector and column can lead to thermal degradation and poor chromatographic performance, characterized by broad, tailing peaks or complete loss of the analyte.[1]

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process transforms the polar functional groups into less polar, more volatile, and more thermally stable moieties, making the analyte "GC-amenable".[1][3] This guide provides a detailed exploration of robust derivatization methodologies tailored for the GC-MS analysis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, offering both field-proven protocols and the scientific rationale behind them.

The Scientific Rationale: A Two-Step Necessity

For α-keto acids, a two-step derivatization strategy is the most effective and widely adopted approach to ensure reproducible and accurate analysis.[1][2][4] This dual-reaction sequence addresses both problematic functional groups systematically.

Step 1: Oximation - Stabilizing the Keto Group

The primary and most critical step is the protection of the ketone functional group via oximation.[1] α-keto acids can exist in equilibrium with their enol tautomers. If the keto group is not stabilized, both the keto and enol forms can be derivatized in the subsequent step, leading to multiple peaks for a single analyte, which complicates quantification and interpretation.[1][5]

Oximation converts the ketone into a stable oxime or a substituted oxime ether.[6][7] This reaction "locks" the molecule in a single form, preventing tautomerization and ensuring a single, sharp chromatographic peak.[5]

Step 2: Silylation - Enhancing Volatility

With the keto group protected, the second step addresses the carboxylic acid group. Silylation is the preferred method for this purpose, involving the replacement of the acidic proton of the carboxyl group with a non-polar silyl group, typically a trimethylsilyl (TMS) group.[8][9][10] This conversion from a polar carboxylic acid to a non-polar silyl ester dramatically reduces the boiling point and increases the thermal stability of the molecule, leading to excellent peak shape and elution from the GC column.[8][11]

Method 1: Methoxyamination and Trimethylsilylation (The Workhorse Method)

This is the most common and robust method for the routine analysis of keto acids.[1] It involves the formation of a methoxy-oxime (MeOx) followed by trimethylsilylation. The resulting MeOx-TMS derivative is highly volatile, thermally stable, and provides a characteristic mass spectrum.

Chemical Reaction Pathway

cluster_0 Step 1: Methoxyamination cluster_1 Step 2: Silylation Analyte 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Intermediate Methoxy-oxime Intermediate Analyte->Intermediate Protects keto group Prevents tautomerization MeOx Methoxyamine HCl in Pyridine Intermediate_ref Methoxy-oxime Intermediate MSTFA MSTFA + 1% TMCS Final_Derivative Volatile MeOx-TMS Derivative (GC-amenable) Intermediate_ref->Final_Derivative Increases volatility Increases thermal stability

Caption: Reaction scheme for the two-step MeOx-TMS derivatization.

Detailed Protocol: MeOx-TMS Derivatization

Materials:

  • Sample containing 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (dried)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1][12]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer the sample extract to a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will deactivate the silylating reagent.[13]

  • Oximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37-60°C for 90 minutes.[1][14] The gentle heat ensures the reaction proceeds to completion. Pyridine acts as both a solvent and a catalyst.[14]

  • Silylation Step:

    • Cool the vial to room temperature.

    • Add 80-100 µL of MSTFA with 1% TMCS to the reaction mixture.[1][4]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37-60°C for 30 minutes.[1][4][5] The TMCS acts as a catalyst, enhancing the silylating power of MSTFA, especially for the carboxylic acid group.[8]

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS system. The derivatized sample is typically stable for analysis within 24 hours if stored properly.

Method 2: Pentafluorobenzyl-Oximation (PFBHA) and Silylation (High-Sensitivity Method)

For applications requiring ultra-high sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent alternative.[15] The PFBHA moiety introduces a high-mass, electron-capturing group, which significantly enhances sensitivity, particularly when using negative chemical ionization (NCI) on the mass spectrometer. The resulting PFBHA-oxime derivatives are also readily analyzed by standard electron ionization (EI).

Workflow Overview

start Dried Analyte (4-Fluoro-3,3-dimethyl-2-oxobutanoic acid) step1 Step 1: PFBHA Oximation (PFBHA reagent, 60-70°C) start->step1 Protects keto group Adds high-mass tag step2 Step 2: Silylation (e.g., BSTFA or MSTFA, 60-80°C) step1->step2 Derivatizes carboxyl group for volatility step3 Extraction (Optional) (e.g., with Hexane) step2->step3 end PFBHA-TMS Derivative (Ready for GC-MS) step3->end

Sources

Application Note: Asymmetric Synthesis and Downstream Applications of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and scalable asymmetric synthesis.

Executive Summary & Strategic Rationale

The compound 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS 1498187-89-5) is a critical α -keto acid precursor used in the synthesis of highly specialized non-natural amino acids. Specifically, its asymmetric conversion yields (S)-2-amino-4-fluoro-3,3-dimethylbutanoic acid , a fluorinated analog of tert-leucine.

In modern antiviral drug design—most notably in the development of Hepatitis C Virus (HCV) NS5A inhibitors—the incorporation of this fluorinated tert-butyl moiety serves two causal functions [1]:

  • Conformational Restriction: The extreme steric bulk of the 3,3-dimethyl group restricts the rotational freedom of the peptide backbone, forcing the drug into a highly specific bioactive conformation that maximizes binding affinity to the viral NS5A protein.

  • Bioisosteric Modulation: The strategic placement of a highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKₐ of the adjacent amine. Furthermore, the C–F bond provides a metabolically stable, highly polarized vector that enhances multipolar interactions within the binding pocket while resisting oxidative degradation by cytochrome P450 enzymes.

This application note details two field-proven, self-validating methodologies for the asymmetric synthesis of the (S)-amino acid from its keto acid precursor: Biocatalytic Asymmetric Transamination and Chemocatalytic Reductive Amination .

Application 1: Biocatalytic Asymmetric Transamination

Mechanistic Causality

Wild-type ω -transaminases ( ω -TAs) typically fail to accept 4-fluoro-3,3-dimethyl-2-oxobutanoic acid due to severe steric clashes between the fluorinated tert-butyl group and the enzyme's binding pocket. By utilizing an engineered ω -TA variant, the active site is expanded to accommodate the bulky substrate.

The reaction relies on Pyridoxal 5'-phosphate (PLP) as an obligate cofactor. Isopropylamine is selected as the amine donor because it is inexpensive and yields acetone as a byproduct. The continuous removal or enzymatic tolerance of acetone drives the thermodynamic equilibrium toward the product [2].

Experimental Protocol: Engineered ω -Transaminase Workflow

System Validation Check: The generation of acetone (quantifiable via GC-FID) serves as a real-time, self-validating proxy for the forward progress of the amine transfer, independent of downstream chiral HPLC analysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP. Rationale: PLP must be pre-loaded to prevent apo-enzyme formation and ensure maximum catalytic turnover.

  • Substrate Loading: Dissolve 4-fluoro-3,3-dimethyl-2-oxobutanoic acid (50 mM) and isopropylamine (250 mM, 5 eq. excess) in the buffer. Adjust the pH back to 7.5 using 1 M NaOH.

  • Enzyme Addition: Add the lyophilized engineered ω -TA (e.g., TA-v2, 5 mg/mL) to the reaction mixture.

  • Incubation: Incubate the reaction at 40°C under orbital shaking (150 rpm) for 24 hours.

  • Workup & Isolation: Quench the reaction by adjusting the pH to 2.0 with 1 M HCl to precipitate the enzyme. Centrifuge at 10,000 x g for 10 min. Pass the supernatant through a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water, then elute the pure (S)-amino acid using 2 M aqueous ammonia. Lyophilize to obtain a white powder.

Quantitative Data Summary

Table 1: Transaminase Screening and Optimization

Enzyme VariantAmine DonorTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
Wild-type Cv-ωTAIsopropylamine301285 (S)
Engineered TA-v1Isopropylamine306895 (S)
Engineered TA-v2Isopropylamine40>99>99 (S)
Pathway Visualization

Biocatalysis Keto 4-Fluoro-3,3-dimethyl -2-oxobutanoic acid Enzyme Engineered Transaminase + PLP Cofactor Keto->Enzyme Substrate Binding AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Amine Transfer Product (S)-2-Amino-4-fluoro -3,3-dimethylbutanoic acid Enzyme->Product Stereoselective Release Byproduct Acetone (Byproduct) Enzyme->Byproduct Leaving Group

Fig 1. Biocatalytic transamination pathway of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Application 2: Chemocatalytic Asymmetric Reductive Amination

Mechanistic Causality

For industrial-scale synthesis where biocatalyst stability or volumetric productivity is a bottleneck, transition-metal catalyzed asymmetric reductive amination is preferred [3]. The massive steric shielding of the in situ generated imine requires a highly rigid, sterically demanding chiral ligand to enforce facial selectivity during hydride transfer. The [Ir(COD)Cl]₂ / (R,S)-Josiphos system is chosen because the ferrocenyl-based Josiphos ligand creates a deep, rigid chiral pocket that perfectly discriminates between the Re and Si faces of the bulky imine.

Experimental Protocol: High-Pressure Hydrogenation Workflow

System Validation Check: The stoichiometric drop in H₂ pressure within the autoclave directly correlates to the moles of imine reduced, providing a self-validating kinetic readout of reaction completion prior to spectroscopic analysis.

Step-by-Step Methodology:

  • Imine Formation: In a Schlenk flask under argon, dissolve 4-fluoro-3,3-dimethyl-2-oxobutanoic acid (10 mmol) and ammonium acetate (50 mmol) in anhydrous methanol (20 mL). Stir at room temperature for 4 hours to form the α -imino acid in situ. Rationale: NH₄OAc provides a mild, buffered source of ammonia that prevents acid-catalyzed polymerization of the substrate.

  • Catalyst Preparation: In a separate vial inside a glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and (R,S)-Josiphos (1.05 mol%) in degassed trifluoroethanol (TFE, 5 mL). Stir for 30 minutes to ensure complete pre-catalyst complexation.

  • Asymmetric Hydrogenation: Transfer the imine solution and the catalyst solution into a stainless-steel autoclave. Pressurize the vessel with H₂ gas to 30 bar. Heat the reaction to 50°C and stir vigorously (1000 rpm) for 12 hours.

  • Workup: Vent the H₂ gas safely. Concentrate the reaction mixture under reduced pressure. Purify the crude product via ion-exchange chromatography (as described in Protocol 1) to yield the optically pure (S)-amino acid.

Quantitative Data Summary

Table 2: Chiral Ligand Screening for Ir-Catalyzed Reductive Amination

Catalyst SystemH₂ Pressure (bar)SolventYield (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl]₂ / (R)-BINAP30MeOH4560 (S)
[Ir(COD)Cl]₂ / (R,R)-Me-DuPhos30TFE7282 (S)
[Ir(COD)Cl]₂ / (R,S)-Josiphos30MeOH/TFE96>99 (S)
Pathway Visualization

ChemoWorkflow step1 1. Imine Formation 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid + NH4OAc in MeOH step2 2. Catalyst Preparation [Ir(COD)Cl]2 + (R,S)-Josiphos in degassed solvent step1->step2 in situ Imine step3 3. Asymmetric Hydrogenation 30 bar H2, 50°C, 12 h step2->step3 Catalyst Addition step4 4. Workup & Isolation Ion-exchange chromatography (>99% ee) step3->step4 Crude Product

Fig 2. Step-by-step workflow for the chemocatalytic asymmetric reductive amination.

Downstream Integration: Peptide Coupling Causality

Once (S)-2-amino-4-fluoro-3,3-dimethylbutanoic acid is isolated, it is integrated into the peptidomimetic backbone of HCV NS5A inhibitors.

Causality in Coupling: Standard peptide coupling reagents (e.g., DCC, EDC) are often insufficient here due to the extreme steric hindrance of the fluorinated tert-butyl group, which blocks nucleophilic attack at the activated carbonyl. Therefore, coupling this amino acid requires highly reactive uronium-based reagents like HATU or COMU in combination with HOAt. These reagents form a highly reactive 7-aza-1-hydroxybenzotriazole active ester, significantly lowering the activation energy barrier for amide bond formation and preventing racemization during the coupling step.

References

  • Bristol-Myers Squibb Company. "Combinations of hepatitis c virus inhibitors." PCT/US2014/045864 (WO2015005901A1).
  • Turner, N. J., & O'Reilly, E. "Biocatalytic retrosynthesis of chiral amines." Nature Chemistry, 5(10), 858-865 (2013).[Link]

  • Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis – Recent Developments and Trends for Enamine Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753-819 (2010).[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to improve yield and purity. As Senior Application Scientists, we have structured this guide to address problems at their source, explaining the causality behind each experimental choice.

Overview of Synthetic Strategy

The synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is typically achieved via a two-step process starting from a β-keto ester precursor. The primary challenges lie in the selective monofluorination of a sterically hindered substrate and the subsequent clean hydrolysis to the target carboxylic acid without significant side reactions.

The general synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Hydrolysis Start Ethyl 3,3-dimethyl-2-oxobutanoate Product_Ester Ethyl 4-fluoro-3,3-dimethyl- 2-oxobutanoate Start->Product_Ester   Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Base, Solvent Side_Product Difluorinated byproduct Product_Ester->Side_Product Excess Fluorinating Agent or Strong Conditions Final_Product 4-Fluoro-3,3-dimethyl- 2-oxobutanoic acid Product_Ester->Final_Product   Acid or Base Catalysis (e.g., LiOH, HCl) Solvent, Heat

Caption: General two-step synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, validated solution.

Question 1: My electrophilic fluorination step has a very low yield. What are the primary causes and how can I improve the conversion?

Answer: Low yield in the α-fluorination of β-keto esters is a common problem, often stemming from inefficient enolate formation, inappropriate choice of fluorinating agent, or suboptimal reaction conditions. The steric hindrance from the t-butyl group in your precursor, ethyl 3,3-dimethyl-2-oxobutanoate, makes this step particularly sensitive.

Causality & Solutions:

  • Inefficient Enolate Formation: The fluorination occurs on the enolate of the β-keto ester.[1] Incomplete deprotonation means a significant portion of your starting material remains unreacted.

    • Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like K₂CO₃ can be effective in some systems[2], a sterically hindered substrate may require a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to drive enolate formation. Ensure the reaction is conducted under strictly anhydrous conditions, as water will quench the enolate.

  • Fluorinating Agent Reactivity and Stoichiometry: Electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have different reactivity profiles.[3][4] Using an insufficient amount will naturally lead to incomplete conversion.

    • Solution: Start with 1.1 to 1.2 molar equivalents of the fluorinating agent. If conversion is still low, a slight excess (up to 1.5 equivalents) can be used, but monitor carefully for the formation of difluorinated byproducts. NFSI is generally considered more reactive than Selectfluor® for many substrates.[4]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the enolate and dissolving the reagents.

    • Solution: Acetonitrile (CH₃CN) and dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction.[1][5] They effectively solvate both the metal cation of the enolate and the fluorinating agent. Tetrahydrofuran (THF) is also a common choice, particularly when strong bases like LDA are used.

Optimization Parameters for Electrophilic Fluorination:

ParameterCondition A (Initial)Condition B (Optimized)Rationale
Base K₂CO₃ / Cs₂CO₃NaH / LDAStronger base ensures more complete enolate formation for hindered substrates.[2]
Solvent Dichloromethane (DCM)Acetonitrile / DMFHigher polarity and coordinating ability stabilize the enolate and reagents.[1][5]
Temperature Room Temperature0 °C to Room TempEnolate formation is often best done at 0 °C or below to minimize side reactions, followed by warming to room temperature after adding the fluorinating agent.
Fluorinating Agent Selectfluor®NFSINFSI can be more reactive, potentially improving conversion for less reactive substrates.[4]

Question 2: I'm observing a significant side product with a higher molecular weight in my mass spectrometry analysis after fluorination. What is it and how can I prevent it?

Answer: This is very likely the difluorinated byproduct. The desired monofluorinated β-keto ester product is also acidic and can be deprotonated and fluorinated a second time, especially if strong bases or an excess of the fluorinating agent are used.

Causality & Solutions:

  • Excess Fluorinating Agent: Using a large excess of the fluorinating agent is the most common cause.

    • Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of the fluorinating agent initially. Monitor the reaction by TLC or LC-MS. If starting material remains, add small additional portions (0.1 eq) of the fluorinating agent sequentially rather than all at once.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can promote over-fluorination.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Adding the base and fluorinating agent at 0 °C can provide better control.[1] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.

Question 3: The final hydrolysis of the fluorinated ester to the carboxylic acid is slow, incomplete, or results in a complex mixture.

Answer: Hydrolysis of the ethyl 4-fluoro-3,3-dimethyl-2-oxobutanoate intermediate can be challenging. The ester is sterically hindered by the adjacent quaternary carbon, and the electron-withdrawing fluorine atom can influence the stability of the molecule under harsh hydrolytic conditions.[6]

Causality & Solutions:

  • Steric Hindrance: The bulky t-butyl group slows down the rate of both acid- and base-catalyzed hydrolysis.

    • Solution (Base-Catalyzed): Use a less hindered base like lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often more effective than NaOH or KOH for saponification of hindered esters. The reaction may require gentle heating (40-50 °C) and extended reaction times.

    • Solution (Acid-Catalyzed): Refluxing with aqueous HCl (e.g., 6N) is an alternative. However, this can sometimes lead to decarboxylation or other degradation, so it should be monitored carefully.

  • Product Instability: α-Fluoro-α-keto acids can be unstable, particularly at high temperatures or extreme pH.[7] Alkaline conditions can sometimes lead to cleavage reactions other than simple ester hydrolysis.[8]

    • Solution: Use the mildest conditions possible. Maintain the temperature below 50 °C if possible. After the reaction is complete, carefully acidify the reaction mixture in an ice bath to protonate the carboxylate product. Over-acidification or allowing the solution to warm significantly during neutralization can promote decomposition.

Question 4: How should I purify the final 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid? Standard extraction seems to leave many impurities.

Answer: The final product is a polar, water-soluble carboxylic acid, which can make purification by standard liquid-liquid extraction inefficient. Byproducts from the fluorination (e.g., benzenesulfonimide from NFSI) and hydrolysis steps must be removed.

Recommended Purification Workflow:

Purification_Workflow Crude Crude Acidified Reaction Mixture Extraction Step 1: Extraction (e.g., Ethyl Acetate or MTBE) Crude->Extraction Wash_Base Step 2: Bicarbonate Wash (To remove acidic impurities) Extraction->Wash_Base Wash_Brine Step 3: Brine Wash (To remove water) Wash_Base->Wash_Brine Dry Step 4: Dry Organic Layer (Anhydrous Na₂SO₄) Wash_Brine->Dry Concentrate Step 5: Concentrate (Rotary Evaporation) Dry->Concentrate Chromatography Step 6: Column Chromatography (Silica Gel, e.g., Hexanes/EtOAc) Concentrate->Chromatography Pure Pure Product Chromatography->Pure

Caption: Recommended multi-step purification workflow for the final product.

Detailed Steps:

  • Aqueous Work-up: After hydrolysis and acidification (to pH ~2), extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or MTBE.[9][10]

  • Wash: Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any highly acidic byproducts.[9][10] Follow this with a brine wash to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.[10]

  • Column Chromatography: The most effective method for final purification is often silica gel column chromatography.[11] A gradient eluent system, such as ethyl acetate in hexanes, will allow for the separation of the polar product from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? The most direct precursor is an ester of 3,3-dimethyl-2-oxobutanoic acid. Ethyl 3,3-dimethyl-2-oxobutanoate is a common and commercially available choice. It can be synthesized via a Claisen condensation of ethyl pivalate and ethyl acetate.

Q2: Which electrophilic fluorinating agent, Selectfluor® or NFSI, is better? Both are effective, but NFSI (N-Fluorobenzenesulfonimide) is often more reactive and can give better yields for challenging substrates.[4] Selectfluor® is sometimes considered easier to handle and its byproducts are more water-soluble, which can simplify work-up.[1] The optimal choice may require screening for your specific setup.

Q3: What are the key safety precautions for this synthesis? Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a fume hood.[4] Avoid contact with skin and eyes. Strong bases like NaH are water-reactive and flammable. The hydrolysis step may involve corrosive acids or bases. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: How can I best monitor the reaction progress? Thin-Layer Chromatography (TLC) is a fast and effective method. Use a solvent system similar to what you plan for column chromatography (e.g., 3:1 Hexanes:Ethyl Acetate). Staining with potassium permanganate (KMnO₄) can help visualize the spots. For more precise monitoring, especially for byproduct formation, LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization.

Part 1: Synthesis of Ethyl 4-fluoro-3,3-dimethyl-2-oxobutanoate

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and add anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 3,3-dimethyl-2-oxobutanoate (1.0 eq) in anhydrous DMF. Stir at 0 °C for 30-60 minutes.

  • Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous DMF dropwise, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude fluorinated ester.

Part 2: Hydrolysis to 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

  • Reaction Setup: Dissolve the crude ethyl 4-fluoro-3,3-dimethyl-2-oxobutanoate in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40 °C) for 4-12 hours, monitoring by TLC.

  • Acidification and Extraction: Once the hydrolysis is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with cold 1N HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude acid by silica gel column chromatography as described in the troubleshooting guide.

References

  • Cai, L., et al. (2011). A fast, solvent-free and highly enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes in a ball mill. Green Chemistry, 13(5), 1128-1131. [Link]

  • Soloshonok, I. V., & Han, J. (2014). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 19(9), 14976-15003. [Link]

  • Sloop, J. C., et al. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Science Journal, 17(2), 1-13. [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545-547. [Link]

  • F2 Chemicals Ltd. (n.d.). Fluorinated Ketoesters. [Link]

  • Kitamura, T., & Muta, K. (2016). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 21(7), 840. [Link]

  • Norcott, P. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign, Chemistry Department. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrogen-Based Fluorinating Agents. University of Manchester. [Link]

  • Reddit. (2025). Electrophilic fluorination of ketones with Selectfluor. r/chemhelp. [Link]

  • Pashkevich, K. I., et al. (1985). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 34(7), 1439-1443. [Link]

  • Jiang, Z.-X., & Yang, Z. (2020). F--Free Deoxyhydrotrifluoromethylation of α-Keto Esters with Ph3P+CF2CO2-: Synthesis of α-CF3-Substituted Esters. Journal of Organic Chemistry, 85(16), 10913-10923. [Link]

  • Juaristi, E., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(12), 1935-1946. [Link]

  • Google Patents. (2008). Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. US20080004465A1.
  • Sun, J., et al. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. ACS Publications. [Link]

  • Akhtar, N., et al. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. [Link]

  • Moody, C. A., et al. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 81(10), 1301-1307. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

  • SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. [Link]

  • Douglas, J. J., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Catalysis, 9(3), 1906-1911. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(18), 3240. [Link]

  • Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl]. [Link]

  • Google Patents. (2020). Preparation method of 3, 3-dimethyl-2-oxobutyric acid. CN108503531B.

Sources

Preventing decarboxylation of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for handling 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid . This compound is a highly valuable building block, notably utilized in the synthesis of complex antiviral therapeutics, including Hepatitis C Virus (HCV) inhibitors[1]. However, due to its alpha-keto acid moiety and the sterically demanding, electron-withdrawing fluorinated gem-dimethyl group, it is highly susceptible to thermal degradation during synthesis and purification.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, FAQs, and validated protocols to prevent decarboxylation during heating.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid degrade during routine heating or distillation?

A: While beta-keto acids readily decarboxylate via a low-energy 6-membered cyclic transition state, alpha-keto acids degrade through different mechanisms under thermal or oxidative stress[2]. Heating the free acid—especially in the presence of trace metals, oxygen, or basic conditions—can trigger homolytic cleavage or ionic decarboxylation[3]. This results in the loss of CO₂ and the formation of 3-fluoro-2,2-dimethylpropanal. The bulky gem-dimethyl group at the C3 position introduces steric strain, which further lowers the activation energy for this decomposition pathway. Additionally, halogenated alpha-keto acids exhibit heightened sensitivity to thermal and hydrolytic stress[4].

Q2: What is the most effective strategy to prevent decarboxylation during high-temperature workflows?

A: The most robust method is derivatization . Converting the carboxylic acid into an ester (e.g., an ethyl ester) prevents the formation of the reactive carboxylate anion, which is a key intermediate in the decarboxylation pathway[2]. Once protected, the molecule's thermal stability increases dramatically, allowing it to withstand the higher temperatures required for distillation or downstream cross-coupling reactions[1].

Q3: Can I purify the free acid without derivatization?

A: Yes, but it requires strict thermal control. Atmospheric distillation will destroy the product. You must use high-vacuum distillation (e.g., < 1 mbar) to keep the boiling point strictly below 60°C. Alternatively, rely on acid-base extraction followed by low-temperature recrystallization, ensuring the pH does not remain basic for extended periods, as strong bases can catalyze degradation[4].

Troubleshooting Guide & Experimental Workflows

Issue: Severe Yield Loss During Solvent Removal or Distillation

Root Cause: Thermal stress on the unprotected alpha-keto acid triggers CO₂ loss. Solution: Implement a room-temperature esterification workflow prior to any high-temperature processing.

Workflow Visualization

Workflow Start Free α-Keto Acid (Prone to Decarboxylation) Path1 Direct Heating (Avoid) Start->Path1 Path2 Room Temp Esterification (DMF, K2CO3, EtI) Start->Path2 Degradation Degradation: Aldehyde + CO2 Path1->Degradation Protected Ethyl Ester Derivative (Thermally Stable) Path2->Protected Distillation High-Temp Processing or Vacuum Distillation Protected->Distillation Success Purified Product Retained Integrity Distillation->Success

Caption: Workflow for preventing thermal decarboxylation via esterification.

Step-by-Step Methodology: Ethyl Esterification for Thermal Protection

This protocol is adapted from validated synthetic routes used in antiviral drug development to protect the alpha-keto acid prior to further manipulation[1].

1. Preparation & Dissolution

  • Action: Dissolve 4-fluoro-3,3-dimethyl-2-oxobutanoic acid (e.g., 1.0 eq, 15.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2 mL per mmol of substrate).

  • Causality: Anhydrous DMF provides excellent solubility and prevents hydrolytic side reactions that halogenated alpha-keto acids are prone to[4].

2. Base Addition

  • Action: Add Potassium Carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Causality: K₂CO₃ is a mild base. It effectively deprotonates the carboxylic acid to form the nucleophilic carboxylate without being harsh enough to trigger immediate base-catalyzed decarboxylation at room temperature.

3. Alkylation

  • Action: Slowly add Iodoethane (1.5 eq) dropwise to the stirring mixture.

  • Causality: Iodoethane is a highly reactive electrophile that rapidly traps the carboxylate, forming the stable ethyl ester before any degradation pathways can compete.

4. Reaction & Thermal Control

  • Action: Stir the mixture strictly at room temperature until completion (typically 2-4 hours). Monitor via LC-MS or TLC.

  • Causality: Avoiding heat during this step is critical. Applying heat before the ester is fully formed will result in the loss of the starting material via decarboxylation.

5. Workup & Self-Validation

  • Action: Dilute the reaction with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure[1].

  • Self-Validation: Before proceeding to distillation, run a ¹H NMR. The successful protection is a self-validating system if you observe the appearance of an ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), and the disappearance of the broad carboxylic acid OH stretch (~3000 cm⁻¹) in IR. Only proceed to heating once this is confirmed.

Quantitative Stability Data

To assist in your experimental design, refer to the following comparative stability parameters for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Processing ConditionTemperature (°C)Protection StatusDecarboxylation RiskRecommended Action
Atmospheric Distillation> 120Unprotected (Free Acid)Critical (>50% loss)Strictly Avoid
Base-Catalyzed Heating> 80Unprotected (Free Acid)Critical (Rapid loss)Strictly Avoid
Vacuum Distillation (<1 mbar)50 - 60Unprotected (Free Acid)Low (<5% loss)Acceptable for free acid
Elevated Temp Processing> 120Protected (Ethyl Ester)Negligible Preferred Workflow

References

  • [2] α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews (ACS Publications).[Link]

  • [1] Combinations of hepatitis c virus inhibitors. Google Patents (WO2015005901A1).

  • [3] Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. PMC (National Institutes of Health).[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the successful use of this molecule in your research.

Understanding the Challenge: Why is 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Poorly Soluble in Water?

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid possesses a molecular structure that contributes to its limited aqueous solubility. The presence of two methyl groups and a fluorine atom on the alkyl chain creates a significant hydrophobic character. While the carboxylic acid group is polar and capable of hydrogen bonding, the bulky, nonpolar region of the molecule dominates its interaction with water, leading to poor solvation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest step I should take to try and dissolve 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid in an aqueous buffer?

A1: The most straightforward initial approach is to adjust the pH of your aqueous medium. As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the solution. By raising the pH above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. A good starting point is to prepare a stock solution of the compound in a weak base (e.g., 0.1 M NaOH) and then dilute it into your final aqueous buffer, ensuring the final pH remains in a range where the compound is ionized.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my experimental needs. What should I try next?

A2: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents. Water-miscible organic solvents can disrupt the hydrogen bonding network of water and create a more favorable environment for dissolving hydrophobic compounds. Common co-solvents to consider include DMSO, ethanol, and polyethylene glycol (PEG).

Q3: Are there more advanced techniques if co-solvents are not suitable for my application (e.g., cell-based assays)?

A3: Yes, for applications where organic solvents may be cytotoxic or interfere with the experiment, you can utilize solubilizing excipients such as surfactants or cyclodextrins. Surfactants form micelles that encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes.[][4][5] Both of these approaches can significantly enhance the apparent aqueous solubility without the need for organic solvents.

Q4: How do I choose between using a surfactant and a cyclodextrin?

A4: The choice depends on several factors, including the specific requirements of your experiment and the properties of the compound. Surfactants are often very effective solubilizers but can sometimes interfere with biological assays.[6] Cyclodextrins are generally considered to be very biocompatible and are widely used in pharmaceutical formulations.[7][8] It may be necessary to empirically test both to determine the optimal solution for your specific application.

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement via pH Adjustment

The Principle of Ionization: Carboxylic acids are weak acids that exist in equilibrium between their protonated (less soluble) and deprotonated (more soluble) forms.[9][10][11] By increasing the pH of the solution above the compound's pKa, we shift the equilibrium towards the deprotonated, more soluble carboxylate form.

Experimental Protocol: pH-Based Solubilization

  • Determine the pKa: If the pKa of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is unknown, a reasonable starting assumption for a simple carboxylic acid is in the range of 3-5.[12]

  • Prepare a Basic Stock Solution:

    • Weigh out a precise amount of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

    • Add a small volume of a suitable base (e.g., 0.1 M NaOH or 0.1 M KOH) dropwise while vortexing or stirring until the solid is completely dissolved. This will form the sodium or potassium salt of the acid.

  • Buffer Exchange (Optional): If a specific buffer is required for your experiment, you can perform a buffer exchange using a desalting column or dialysis to replace the initial basic solution with your desired buffer. Ensure the final pH of the buffer is at least 1-2 pH units above the pKa of the compound.

  • Direct Dilution: For many applications, you can directly dilute the basic stock solution into your final experimental medium. Be sure to account for the small amount of base added and adjust the final pH of your solution as needed.

Data Interpretation Table:

pH of Aqueous Media Expected Ionization State Relative Solubility
pH < pKaPredominantly protonated (R-COOH)Low
pH = pKa50% protonated, 50% deprotonatedModerate
pH > pKaPredominantly deprotonated (R-COO⁻)High

Workflow for pH Adjustment:

start Start: Insoluble Compound prep_base Prepare a stock solution in dilute base (e.g., 0.1M NaOH) start->prep_base check_dissolution Check for complete dissolution prep_base->check_dissolution dissolved Compound is dissolved check_dissolution->dissolved Yes not_dissolved Incomplete dissolution check_dissolution->not_dissolved No dilute Dilute stock solution into final aqueous buffer dissolved->dilute final_ph Adjust final pH to > pKa dilute->final_ph end End: Solubilized Compound final_ph->end cluster_micelle Micelle cluster_water Aqueous Environment center Hydrophobic Core (Compound) a1 a1->center a2 a2->center a3 a3->center a4 a4->center a5 a5->center a6 a6->center a7 a7->center a8 a8->center

Caption: A surfactant micelle encapsulating a hydrophobic molecule.

Guide 4: Cyclodextrin-Mediated Solubility Enhancement

The Principle of Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, forming a host-guest inclusion complex. This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin. [][4][7] Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Common cyclodextrins used for solubility enhancement include:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility and lower toxicity. [4] * Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer.

  • Kneading Method:

    • Create a paste of the cyclodextrin with a small amount of water.

    • Slowly add the 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid to the paste and knead thoroughly in a mortar and pestle. [5] * Dry the resulting mixture and then dissolve it in your final aqueous medium.

  • Co-precipitation Method:

    • Dissolve the cyclodextrin in water.

    • Separately, dissolve the 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid in a minimal amount of a suitable organic solvent.

    • Slowly add the organic solution of the compound to the aqueous cyclodextrin solution with vigorous stirring.

    • The inclusion complex will precipitate out. This can be collected, dried, and then redissolved in the final aqueous buffer. [5] Decision Tree for Solubility Enhancement Strategy:

start Start: Insoluble Compound ph_adjust Try pH Adjustment start->ph_adjust is_soluble_ph Is solubility sufficient? ph_adjust->is_soluble_ph co_solvent Try Co-solvents is_soluble_ph->co_solvent No end End: Solubilized Compound is_soluble_ph->end Yes is_soluble_co Is solubility sufficient? co_solvent->is_soluble_co excipient Use Solubilizing Excipients is_soluble_co->excipient No is_soluble_co->end Yes surfactant Surfactants excipient->surfactant cyclodextrin Cyclodextrins excipient->cyclodextrin surfactant->end cyclodextrin->end

Caption: Decision tree for selecting a solubilization method.

References

  • Negoita, S. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Global Pharmaceutical Sciences Review. (2023). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.). Roquette. [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Lahav, M., et al. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Study Mind. (2022, May 9). Carboxylic Acids (GCSE Chemistry). [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021, April 10). YouTube. [Link]

  • Berger, P. D. (1989). Acidic surfactant solvent composition.
  • Sobisch, T. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Pearson. (2025, November 27). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-3,3-dimethylbutanoic acid. [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Siegel, M. G., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Fiori, L., et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. [Link]

  • Save My Exams. (2024, November 20). Carboxylic Acids as Acids | AQA GCSE Chemistry Revision Notes 2016. [Link]

  • Chemguide. (n.d.). carboxylic acids as acids. [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Al-Darbi, M. M., et al. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 20 The Chemistry of Carboxylic Acids. University of California, Berkeley. [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? [Link]

Sources

Technical Support Center: HPLC Optimization for 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for researchers analyzing highly polar, fluorinated alpha-keto acids.

Overview: The Chemical Profiling of the Target Analyte

To optimize retention, we must first understand the causality behind the molecule's chromatographic behavior. 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid presents a unique set of analytical challenges:

  • Extreme Polarity & Low pKa: The strong electron-withdrawing effects of the alpha-keto moiety and the terminal fluorine atom drastically lower the pKa of the carboxylic acid (estimated pKa < 2.5). At a standard mobile phase pH (3.0–7.0), the molecule is fully deprotonated (anionic). This extensive hydration shell prevents partitioning into the hydrophobic C18 stationary phase, resulting in void volume elution .

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π -system. The isolated carbonyl group only provides weak UV absorbance at low wavelengths (~210 nm), which is heavily prone to interference from mobile phase solvents [[1]]([Link]).

Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid, but my compound elutes in the void volume. How can I achieve baseline retention?

A1: 0.1% Formic acid (pH ~2.7) is insufficient to fully suppress the ionization of this highly acidic fluorinated compound. Solution: Transition to a Mixed-Mode Weak Anion Exchange (WAX) column. Mixed-mode chromatography combines reversed-phase and ion-exchange properties, allowing independent control of retention for hydrophilic ionizable compounds . The WAX functional groups will electrostatically retain the carboxylate anion, while the C18 alkyl chains interact with the gem-dimethyl backbone []([Link]).

Q2: We only have a UV-Vis detector. How can we improve the signal-to-noise ratio and retention simultaneously?

A2: You must alter the chemical structure of the analyte prior to injection. Solution: Employ pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts specifically with the alpha-keto group to form a hydrazone derivative . Causality: This reaction covalently attaches a bulky, highly conjugated aromatic ring to the molecule. This achieves two critical goals: it drastically increases hydrophobicity (enabling strong retention on standard C18 columns) and shifts the maximum UV absorbance to ~360 nm, completely eliminating background noise from low-wavelength solvent absorbance .

Q3: We are using LC-MS/MS and want to avoid derivatization. Standard HILIC gives us irreproducible retention times. What is the alternative?

A3: HILIC requires long equilibration times and is highly sensitive to the sample diluent, often causing peak distortion for highly polar acids. Solution: Implement Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) using volatile reagents. A mixture of Diisopropylethylamine (DIPEA) and hexafluoroisopropanol (HFIP) is highly effective [[2]]([Link]). Causality: The protonated nitrogen of the DIPEA base forms a neutral, hydrophobic ion-pair complex with the carboxylate anion of the target molecule. This complex is easily retained on a C18 column. HFIP acts as a dynamic modifier that enhances electrospray ionization (ESI) efficiency in negative mode, overcoming the typical signal suppression caused by standard ion-pairing agents .

Quantitative Data: Mobile Phase & Column Strategy Comparison

StrategyStationary PhaseMobile PhaseDetection ModalityCausality / MechanismLimitations
Mixed-Mode WAX Acclaim WAX-1 (or similar)Acetonitrile / Ammonium Formate (pH 4.0)MS (Negative ESI)Dual retention: Electrostatic (anion exchange) + Hydrophobic (C18)Requires precise pH control to maintain WAX ionization.
DNPH Derivatization Standard C18Methanol / Water / Acetic AcidUV-Vis (360 nm)Hydrazone formation adds a large conjugated aromatic system.Adds sample prep time; unreacted DNPH must be resolved.
Ion-Pairing (DIPEA/HFIP) Standard C18Water / Methanol + DIPEA/HFIPMS (Negative ESI)DIPEA forms a neutral hydrophobic complex with the acid.Ion-pairing agents can contaminate the MS source over time.

Experimental Protocols

Protocol 1: Mixed-Mode WAX LC-MS/MS Workflow

This protocol utilizes orthogonal retention mechanisms to analyze the native molecule without derivatization.

  • Column Equilibration: Install a Mixed-Mode WAX-1 column (2.1 x 150 mm, 3 µm). Equilibrate with 90% Mobile Phase A (20 mM Ammonium Formate, pH 4.0) and 10% Mobile Phase B (Acetonitrile) at 0.3 mL/min.

  • Sample Preparation: Dilute the sample in 100% Mobile Phase A. Causality: Injecting in high organic solvent will disrupt the electrostatic interactions at the column head, leading to peak splitting.

  • Gradient Elution: Hold at 10% B for 2 minutes, then ramp to 60% B over 8 minutes.

  • Validation Checkpoint (Self-Validating System): Inject a standard mix containing 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid and a neutral void-volume marker (e.g., uracil). If the electrostatic mechanism is functioning correctly, increasing the ammonium formate buffer concentration from 20 mM to 50 mM will decrease the retention time of the target acid (due to ion competition) while the neutral marker's retention remains completely unaffected.

Protocol 2: Pre-Column DNPH Derivatization for UV Detection

This protocol chemically alters the analyte to force compatibility with standard RP-HPLC-UV systems.

  • Reagent Preparation: Dissolve 5 mM 2,4-Dinitrophenylhydrazine (DNPH) in a solution of Methanol/Water (50:50, v/v) containing 1% Hydrochloric acid.

  • Derivatization Reaction: Mix 100 µL of the sample with 100 µL of the DNPH reagent. Incubate at 40°C for 30 minutes.

  • HPLC Analysis: Inject 10 µL onto a standard C18 column. Elute isocratically using Methanol:Water:Acetic Acid (60:38.5:1.5). Monitor UV absorbance at 360 nm.

  • Validation Checkpoint (Self-Validating System): The reaction mixture must physically shift to a distinct yellow/orange hue. Upon HPLC-UV analysis, the unreacted DNPH reagent will elute first, followed by the hydrazone derivative. If the derivative peak area does not increase linearly with standard concentration, the pH of the derivatization buffer is likely too high, preventing complete hydrazone formation.

Decision Matrix Workflow

HPLC_Workflow Target Target Analyte: 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Detector Which Detection Modality is Available? Target->Detector UV UV-Vis Detector (Requires Chromophore) Detector->UV UV MS Mass Spectrometry (Negative ESI) Detector->MS MS Deriv Pre-Column Derivatization (DNPH Reagent) UV->Deriv Poor Native Absorbance MixedMode Mixed-Mode WAX/RP (Ammonium Formate Buffer) MS->MixedMode Direct Analysis IonPair Ion-Pairing LC-MS (DIPEA / HFIP Buffer) MS->IonPair High Isomer Resolution RP_UV Standard RP-HPLC (C18) Detection @ 360 nm Deriv->RP_UV Increases Hydrophobicity

Figure 1: Decision matrix for optimizing HPLC retention and detection of fluorinated alpha-keto acids.

References

  • [1] Application of high-performance liquid chromatography to the determination of glyoxylate synthesis in chick embryo liver. PubMed (NIH). URL:[Link]

  • [3] A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory. URL:[Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters Corporation. URL:[Link]

  • [2] Diisopropylethylamine/hexafluoroisopropanol-mediated ion-pairing UHPLC-MS for phosphate and carboxylate metabolite analysis: utility for studying cellular metabolism. PMC (NIH). URL:[Link]

Sources

Technical Support Center: Troubleshooting Common Impurities in 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic building block. Achieving high purity is critical for downstream applications, and crystallization is the most effective method for this purpose. This document provides in-depth, field-proven insights in a question-and-answer format to help you identify, understand, and resolve impurity-related issues during your crystallization process.

Section 1: Understanding Potential Impurities

This section addresses the likely impurities you may encounter and their chemical origins. A thorough understanding of how these impurities are formed is the first step toward their effective removal.

Q1: What are the most probable process-related impurities in my crude 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid?

The impurity profile is intrinsically linked to the synthetic route employed. While multiple pathways exist, many rely on the oxidation of an α-hydroxy acid precursor or fluorination of a corresponding parent molecule. Based on these common synthetic strategies, you should be vigilant for the following impurities:

Impurity Name Chemical Structure Potential Origin & Rationale
4-Fluoro-3,3-dimethyl-2-hydroxybutanoic acid HO-CH(F)-C(CH₃)₂-CH(OH)-COOHIncomplete Oxidation: This is the direct precursor in many synthetic routes. Incomplete oxidation, often due to insufficient oxidant, suboptimal reaction temperature, or short reaction times, will result in its carryover.[1]
3,3-dimethyl-2-oxobutanoic acid CH₃-C(CH₃)₂-CO-COOHIncomplete Fluorination: If the synthesis involves a late-stage fluorination step, this non-fluorinated parent compound will be a major impurity if the fluorination reaction does not go to completion.[2][3]
Starting Materials from Halogen Exchange e.g., 4-Chloro-3,3-dimethyl-2-oxobutanoic acidIncomplete Halogen Exchange (HALEX): The HALEX reaction, using a fluoride source like KF to displace a chloride, is a powerful method for preparing aryl and some alkyl fluorides.[3][4] Incomplete reaction leads to residual chloro-species.
Degradation Products VariousThermal Instability: α-keto acids can be thermally sensitive, especially under harsh pH conditions, leading to decarboxylation or other side reactions.[5]
Residual Solvents e.g., Toluene, Dichloromethane, Ethyl AcetateTrapped in Crystal Lattice: Solvents used during the reaction or workup can become entrapped within the crystal lattice during crystallization if not properly removed.

Section 2: Analytical Strategies for Impurity Detection

Effective troubleshooting requires robust analytical methods to accurately identify and quantify impurities.

Q2: What is the recommended analytical method for assessing the purity of my crystallized product?

For non-volatile, UV-active compounds like 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard. It provides excellent resolution for separating the target compound from closely related impurities.

Here is a robust starting method for your consideration. Method optimization may be required based on your specific impurity profile.[6]

Parameter Recommended Condition Rationale
HPLC System Standard HPLC with UV DetectorWidely available and suitable for this chromophore-containing molecule.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for separating small organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC.
Gradient Start at 5% B, ramp to 95% B over 20 minA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbonyl and carboxyl groups absorb at lower UV wavelengths.
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration.
Q3: My HPLC chromatogram shows an unexpected peak. How can I identify it?

Identifying unknown peaks is critical. A multi-step approach is recommended:

  • LC-MS Analysis: The most powerful technique for this task. Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the impurity, which is often sufficient to identify it when cross-referenced with the table of potential impurities in Q1.[7][8]

  • Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample by adding a small amount of the standard. If the unknown peak area increases, you have confirmed its identity.

  • Forced Degradation: To determine if the impurity is a degradation product, subject a pure sample of your compound to stress conditions (e.g., heat, acid, base) and analyze the resulting mixture. This can help confirm the identity of degradants.[9]

Section 3: Troubleshooting Guide for Crystallization Issues

This section provides direct answers to common problems encountered during the crystallization process.

Problem: My final product purity is low, even after crystallization.
  • Q: I performed a crystallization, but my HPLC analysis still shows significant levels of impurities. What went wrong?

    A: This is a classic issue that typically points to a suboptimal choice of crystallization solvent or improper technique. The goal of crystallization is to find a solvent where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.

    Causality & Solutions:

    • Poor Solvent Selection: If the impurities have similar solubility profiles to your product in the chosen solvent, they will co-crystallize.

      • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, water, and mixtures thereof). The ideal solvent will fully dissolve your crude product when hot but yield a high amount of precipitate upon cooling.

    • Crystallization Occurred Too Quickly: Rapid cooling leads to the trapping of impurities within the growing crystal lattice, a phenomenon known as inclusion.

      • Solution: Slow down the cooling process. After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature, ideally insulated, before moving it to an ice bath or refrigerator. This allows for more selective crystal growth.

    • Insufficient Washing: The "mother liquor" (the solvent from which the crystals formed) is rich in impurities. If not washed away properly, it will contaminate the final product.

      • Solution: After filtering the crystals, wash the crystal cake with a small amount of cold fresh crystallization solvent. Using cold solvent is critical to avoid dissolving a significant portion of your product.[6]

Problem: The product "oils out" instead of forming crystals.
  • Q: When I cool my solution, it forms a viscous oil at the bottom of the flask instead of solid crystals. What should I do?

    A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is still above its melting point (or the melting point of a solute-solvent mixture). It is often caused by a highly supersaturated solution or the presence of impurities that inhibit crystal nucleation.[6]

    Causality & Solutions:

    • High Supersaturation: The solution contains too much solute for the amount of solvent.

      • Solution: Re-heat the mixture until the oil redissolves, then add more solvent (10-20% increments) before attempting to cool again.

    • Inappropriate Solvent: The solvent may be too nonpolar for your compound.

      • Solution: Try a more polar solvent or a solvent mixture. For example, if you are using toluene, try a mixture of toluene and ethyl acetate.

    • Nucleation Inhibition: Impurities can sometimes interfere with the formation of initial crystal seeds.

      • Solution: Induce crystallization. This can be done by scratching the inside of the flask below the solvent line with a glass rod to create a rough surface for nucleation, or by adding a "seed crystal" from a previous successful batch.[6]

Problem: The yield after crystallization is very low.
  • Q: I get beautiful, pure crystals, but my final mass is much lower than expected. Where is my product going?

    A: This indicates that your product has a relatively high solubility in your chosen solvent, even at low temperatures. A significant portion of your compound is remaining in the mother liquor.

    Causality & Solutions:

    • Solvent Is Too "Good": The chosen solvent is too effective at dissolving your compound.

      • Solution 1 (Optimize Solvent): Find a solvent system where the solubility difference between hot and cold is more pronounced.

      • Solution 2 (Use an Anti-Solvent): An anti-solvent is a solvent in which your product is insoluble but is miscible with your crystallization solvent. After dissolving your product in a minimal amount of "good" solvent, slowly add the anti-solvent dropwise at room temperature until the solution becomes persistently turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and cool slowly. This technique effectively reduces the overall solubility of your product in the mixed solvent system.

Section 4: Standard Operating Protocols

Follow these detailed protocols as a starting point for your purification and analysis.

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a step-by-step methodology for the purification of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (If Necessary): If the solution is colored due to thermally sensitive impurities, add a small amount (1-2% w/w) of activated charcoal and keep the solution at temperature for 5-10 minutes.

  • Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot filtration. Pass the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[6]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. For best results, insulate the flask.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small volume of ice-cold solvent to rinse away the residual mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40 °C), until a constant weight is achieved.

Protocol 2: HPLC Sample Preparation and Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of your reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This gives a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare your crystallized sample in the same manner.

  • System Equilibration: Set up the HPLC method as described in the table in Q2. Purge the system and allow the column to equilibrate with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is observed.

  • Analysis: Inject your standard and sample solutions.

  • Purity Calculation: Determine the purity of your sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Section 5: Visual Workflow Diagrams

Diagram 1: Troubleshooting Crystallization Failures

G cluster_problems Common Problems cluster_solutions Corrective Actions start Crystallization Attempt outcome Evaluate Outcome start->outcome low_purity Low Purity outcome->low_purity Impure oiling_out Oiling Out outcome->oiling_out Oily low_yield Low Yield outcome->low_yield Low Mass end_node Pure Crystals, Good Yield outcome->end_node Success solvent_screen Perform Solvent Screen low_purity->solvent_screen slow_cool Slow Cooling Rate / Insulate low_purity->slow_cool wash_cold Wash Crystals with Cold Solvent low_purity->wash_cold oiling_out->solvent_screen add_solvent Re-heat & Add More Solvent oiling_out->add_solvent use_seed Use Seed Crystal / Scratch Flask oiling_out->use_seed low_yield->solvent_screen anti_solvent Use Anti-Solvent Technique low_yield->anti_solvent solvent_screen->start Re-attempt slow_cool->start Re-attempt wash_cold->start Re-attempt add_solvent->start Re-attempt use_seed->start Re-attempt anti_solvent->start Re-attempt G cluster_params Input Parameters cluster_outcomes Desired Outcomes Solvent Solvent Choice Purity High Purity Solvent->Purity Major Impact Yield High Yield Solvent->Yield Major Impact Morphology Good Crystal Morphology Solvent->Morphology Concentration Concentration Concentration->Yield Concentration->Morphology Can Cause Oiling Out CoolingRate Cooling Rate CoolingRate->Purity Slower is Better CoolingRate->Morphology Affects Size Washing Washing Technique Washing->Purity Critical Step Washing->Yield Can Cause Loss

Sources

Technical Support Center: Minimizing Defluorination During Catalytic Reactions of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and optimizing catalytic reactions involving 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable, yet sensitive, fluorinated building block. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you minimize unwanted defluorination and achieve your desired reaction outcomes.

The strategic incorporation of fluorine into molecules can significantly enhance metabolic stability, binding affinity, and other crucial properties in drug candidates.[1][2] 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is a key precursor for synthesizing a variety of fluorinated compounds. However, the lability of the C-F bond under certain catalytic conditions presents a significant challenge, often leading to undesired defluorination byproducts. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Understanding the Challenge: The Lability of the α-Fluoro Ketone Moiety

The core of the problem lies in the electronic nature of the 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid structure. The presence of the electron-withdrawing ketone and carboxylic acid groups adjacent to the fluorine-bearing carbon can activate the C-F bond, making it susceptible to cleavage under various catalytic conditions, particularly during reduction or hydrogenation reactions.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} dot Caption: Structure of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Troubleshooting Guide: Diagnosis and Solutions

This section is formatted as a series of questions you might ask when encountering unexpected results in the lab, followed by detailed explanations and actionable steps.

Q1: My catalytic hydrogenation is producing a significant amount of the defluorinated analog. How can I improve the selectivity for the desired fluorinated alcohol?

Plausible Cause: The catalyst, solvent, or reaction conditions are too harsh, promoting hydrodefluorination. This is a common issue in the hydrogenation of α-fluoro ketones.

In-Depth Analysis: Catalytic hydrodefluorination (HDF) often proceeds via a nucleophilic or radical mechanism on the catalyst surface.[3] The choice of metal, support, and solvent system plays a crucial role in dictating the reaction pathway and selectivity.

Solutions:

  • Catalyst Selection:

    • Palladium (Pd): Often too aggressive, leading to significant C-F bond cleavage. While effective for some hydrodefluorination reactions, it should generally be avoided when preserving the C-F bond is critical.

    • Platinum (Pt): Can be a better alternative to palladium, sometimes offering higher selectivity. Platinum on carbon (Pt/C) has been used for the hydrodefluorination of some ketones, but under controlled conditions, it might be suitable.[4]

    • Rhodium (Rh): Rhodium-based catalysts, such as Rh/Al2O3, have shown efficacy in hydrodefluorination and hydrogenation under mild conditions.[5] Careful optimization of reaction time is crucial to favor hydrogenation over defluorination.

    • Iridium (Ir): Iridium catalysts, particularly those with specific ligands, have demonstrated high enantioselectivity in the asymmetric hydrogenation of α-fluoro ketones with minimal defluorination.[6]

  • Solvent Effects:

    • Solvents can significantly influence reaction rates and selectivity by stabilizing reactants and transition states.[7][8][9]

    • Protic vs. Aprotic: Protic solvents like alcohols (methanol, isopropanol) can participate in the reaction mechanism and may promote defluorination.[8] Aprotic solvents such as THF or dioxane might offer better selectivity in some cases.[7]

    • Polarity: The polarity of the solvent can impact the stability of intermediates. Experimenting with a range of solvents with varying dielectric constants is advisable.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often significantly reduce the rate of defluorination relative to hydrogenation.

    • Hydrogen Pressure: High hydrogen pressure can sometimes favor defluorination. Operating at lower pressures (e.g., 1 atm) may improve selectivity.[6]

    • pH Control: The pH of the reaction medium can have a profound effect on defluorination rates.[10][11] For α-fluoro ketones, acidic conditions may enhance degradation.[11] Conversely, in some enzymatic systems, a lower pH can decrease defluorination activity.[12] Careful pH monitoring and buffering might be necessary.

ParameterRecommendation to Minimize DefluorinationRationale
Catalyst Iridium-based catalysts (e.g., Ir/f-ampha)Often show high selectivity for hydrogenation over defluorination.[6]
Solvent Aprotic (e.g., THF, Dioxane) or carefully selected protic (e.g., Isopropanol)Can influence reaction pathways and stability of intermediates.[7][8]
Temperature Lower temperatures (e.g., room temperature or below)Reduces the rate of the undesired defluorination side reaction.
Pressure Lower hydrogen pressure (e.g., 1 atm)High pressure can sometimes favor C-F bond cleavage.[6]
pH Neutral or slightly basic (substrate dependent)Can significantly impact the rate of defluorination.[10][11]

dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Troubleshooting workflow for minimizing defluorination.

Q2: I am observing defluorination even before adding my catalyst. What could be causing this?

Plausible Cause: The compound may be degrading due to instability in the chosen solvent, the presence of certain additives (like a base), or elevated temperatures.

In-Depth Analysis: The C-F bond in 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, while relatively strong, can be susceptible to cleavage under certain non-catalytic conditions, especially when a nucleophile is present or if the reaction conditions promote elimination.

Solutions:

  • Solvent Stability:

    • Some dipolar aprotic solvents can act as nucleophilic catalysts, promoting the rupture of C-F bonds.[13]

    • Recommendation: Run a stability study of your starting material in the chosen solvent at the intended reaction temperature without the catalyst to check for background decomposition.

  • Base-Induced Defluorination:

    • The presence of a strong base can promote elimination reactions, leading to defluorination. While some reactions require a base, its strength and stoichiometry should be carefully controlled.[6]

    • Recommendation: If a base is necessary, consider using a weaker, non-nucleophilic base. An alternative is to use an in-situ generated catalyst that does not require a strong base.

  • Thermal Stability:

    • Although generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.

    • Recommendation: Store the compound at recommended temperatures (typically refrigerated) and minimize the time it spends at elevated reaction temperatures.

Q3: My reaction is stereoselective, but I am losing the fluorine atom. Are there catalytic systems known for stereoselective reductions of α-fluoro ketones that minimize this issue?

Plausible Cause: The catalyst system is not optimized for both stereoselectivity and C-F bond preservation.

In-Depth Analysis: Achieving high stereoselectivity in the reduction of α-fluoro ketones to produce chiral β-fluoro alcohols is a significant area of research.[6] Several catalytic systems have been developed to address this challenge.

Solutions:

  • Chiral Ligands: The use of chiral ligands with metals like iridium or rhodium is crucial for inducing enantioselectivity.

  • Dynamic Kinetic Resolution (DKR): Iridium-catalyzed asymmetric hydrogenation using a DKR strategy has been shown to be highly effective for producing chiral β-fluoro alcohols with excellent enantiomeric and diastereomeric selectivities.[6]

  • Oxazaborolidine Catalysts: CBS catalysts generated in situ from chiral lactam alcohols are known for the enantioselective reduction of various ketones, including trifluoromethyl ketones.[14] This approach might be adaptable for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of defluorination in catalytic hydrogenation? A: While the exact mechanism can vary, it often involves the oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis. In some cases, a nucleophilic attack on the carbon bearing the fluorine, facilitated by the catalyst surface, can also lead to fluoride displacement.

Q: Are there any non-metallic methods to reduce the ketone without causing defluorination? A: Yes, enzymatic reductions can be an excellent alternative. Certain enzymes, like dehalogenases, can be highly selective.[12][15][16] However, it's important to screen for enzymes that do not have defluorination activity towards your specific substrate. Biotransformations using transaminases have also been shown to defluorinate α-fluoroketones under mild, aqueous conditions.[4]

Q: How does the carboxylic acid group in 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid affect defluorination? A: The carboxylic acid group is electron-withdrawing, which can further activate the C-F bond towards nucleophilic attack. It can also coordinate to the catalyst surface, influencing the orientation of the molecule and potentially bringing the C-F bond into proximity with the active sites for hydrogenation and/or defluorination.

Q: Can I use a protecting group strategy to minimize defluorination? A: Protecting the carboxylic acid as an ester could be a viable strategy. This would reduce its electron-withdrawing effect and alter its coordination to the catalyst. However, the deprotection step would need to be carefully chosen to avoid C-F bond cleavage.

Q: Are there any analytical techniques to easily quantify the extent of defluorination? A: ¹⁹F NMR spectroscopy is a powerful tool for this purpose. The disappearance of the signal corresponding to the fluorine in the starting material and the appearance of a new signal for the fluoride ion (or other fluorinated byproducts) can be used for quantification. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify both the desired product and the defluorinated byproduct.[17]

References

  • The effect of pH on the degradation and defluorination of PFOS. - ResearchGate. Available at: [Link]

  • The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link]

  • Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments - MDPI. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine | Journal of the American Chemical Society. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC. Available at: [Link]

  • Catalytic Enantioselective α-Fluorination of Ketones with CsF - ACS Publications. Available at: [Link]

  • Complete defluorination of per- and polyfluoroalkyl substances — dream or reality? - Pure. Available at: [Link]

  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024) | Chemical Reviews. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Cyclic α-Allylated α-Fluoroketones. Available at: [Link]

  • Sustainable PFAS-free synthesis for pharmaceutical compounds | News. Available at: [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Available at: [Link]

  • EFFECT OF pH ON DEFLUORIDATION OF WATER BY MAGNESITE - Semantic Scholar. Available at: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) | ACS Omega - ACS Publications. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. Available at: [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews. Available at: [Link]

  • C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]

  • Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed. Available at: [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle - MDPI. Available at: [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - GIST Scholar. Available at: [Link]

  • Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation | JACS Au - ACS Publications. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. Available at: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. Available at: [Link]

  • Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. Available at: [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces - OSTI.gov. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) | ACS Omega - ACS Publications. Available at: [Link]

  • biodegradation of organofluorine compounds ecbc-tr-1347 - DTIC. Available at: [Link]

  • (PDF) Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - ResearchGate. Available at: [Link]

  • C-Si bond formation via C-F bond cleavage | Research Communities by Springer Nature. Available at: [Link]

  • Reduction of Organic Functional Groups - Organic Chemistry Portal. Available at: [Link]

  • Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent - RSC Publishing. Available at: [Link]

  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Available at: [Link]

  • (PDF) Catalysis by 4-dialkylaminopyridines - ResearchGate. Available at: [Link]

Sources

Best storage conditions to prevent degradation of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable fluorinated α-keto acid throughout its storage and handling. The presence of the fluorine atom significantly influences the reactivity of the α-keto group, making proper storage critical to prevent degradation and ensure experimental reproducibility.[1] This document provides in-depth answers to frequently asked questions and troubleshooting protocols based on established principles of organic chemistry and experience with fluorinated compounds.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid?

To minimize degradation, 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid should be stored under controlled conditions that address its sensitivity to temperature, moisture, and light.

Rationale: The fluorine atom alpha to the ketone enhances the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack, such as hydrolysis.[1] Like other α-keto acids, it is also prone to decarboxylation, a process that can be accelerated by heat.[2]

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rates of potential degradation reactions, including hydrolysis and decarboxylation. For long-term storage, -20°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and air. Amber glass protects the compound from light, which can promote photolytic degradation.[3]
Moisture Store in a desiccatorMinimizes exposure to atmospheric moisture, which can lead to hydrolysis of the carboxylic acid and potentially the α-keto group.
Light Protect from lightFluorinated organic compounds can be susceptible to photolysis, which may lead to defluorination or other unwanted reactions.[3][4]
What are the common signs of degradation for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid?

Visual inspection and analytical techniques can help identify potential degradation.

  • Visual Cues:

    • Change in physical state: If the solid compound becomes sticky or oily, it may indicate the absorption of water and subsequent hydrolysis.

    • Discoloration: A change from a white or off-white solid to a yellow or brownish hue can be a sign of decomposition.

  • Analytical Evidence:

    • NMR Spectroscopy: The appearance of new peaks in the ¹H, ¹³C, or ¹⁹F NMR spectrum is a clear indicator of degradation. For instance, the loss of the characteristic ¹⁹F NMR signal would indicate defluorination.

    • HPLC/UPLC Analysis: A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.

    • Mass Spectrometry: Detection of molecular ions corresponding to potential degradation products, such as the decarboxylated molecule.

What are the likely degradation pathways for this compound?

The primary degradation pathways for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid are hydrolysis and decarboxylation.

  • Hydrolysis: The carboxylic acid functional group can be susceptible to hydrolysis, especially in the presence of moisture. While the α-keto group is generally more stable, its enhanced electrophilicity due to the adjacent fluorine atom could make it a target for nucleophilic attack by water under certain conditions.

  • Decarboxylation: α-keto acids can undergo decarboxylation (loss of CO₂) upon heating to form an aldehyde.[2] In this case, it would yield 3-fluoro-2,2-dimethylpropanal.

A 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid B Hydrolysis A->B C Decarboxylation (Heat) A->C D Hydrated Keto Acid B->D Moisture E 3-Fluoro-2,2-dimethylpropanal + CO2 C->E Heat

Caption: Potential degradation pathways for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Troubleshooting Guide

Issue: I suspect my sample of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid has degraded. How can I confirm this and what should I do?

If you suspect degradation, it is crucial to analytically confirm it before proceeding with your experiments. A stability study can be performed to assess the integrity of your sample.

Protocol: Small-Scale Stability Assessment

This protocol provides a framework for assessing the stability of your compound under your typical experimental conditions.

Materials:

  • Your sample of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

  • High-purity solvent (e.g., acetonitrile or water, depending on your experimental solvent)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath set to your experimental temperature

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of your compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC/UPLC system to obtain a chromatogram for the undegraded compound. This will serve as your baseline.

  • Incubation: Transfer aliquots of the stock solution into several autosampler vials and place them in an incubator set to your typical experimental temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from the incubator and analyze the sample by HPLC/UPLC.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 sample.

    • Monitor the peak area of the parent compound. A significant decrease indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products.

    • If your system is equipped with a mass spectrometer, analyze the mass of the new peaks to help identify the degradation products.

A Prepare Stock Solution B T=0 HPLC Analysis A->B C Incubate at Experimental Temperature A->C D Time-Point HPLC Analysis C->D E Analyze Data for Degradation D->E

Caption: Workflow for a small-scale stability assessment of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Interpreting the Results:

  • Stable: If the peak area of the parent compound remains consistent across all time points, your compound is stable under the tested conditions.

  • Unstable: A decrease in the parent peak area and the appearance of new peaks confirm degradation. If possible, identify the degradation products to understand the degradation pathway.

Corrective Actions:

  • If degradation is confirmed, it is recommended to use a fresh, properly stored sample for your experiments.

  • If the degradation is occurring under your experimental conditions, you may need to modify your protocol (e.g., lower the temperature, use an anhydrous solvent, or reduce the experiment duration).

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved from [Link]

  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.).
  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]

  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals - MDPI. (2021, February 11). Retrieved from [Link]

  • On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates | Organic Letters - ACS Publications. (2001, January 12). Retrieved from [Link]

  • Chemical Compatibility and Storage Guidelines - REDA Safe. (n.d.). Retrieved from [Link]

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10). Retrieved from [Link]

  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC. (n.d.). Retrieved from [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC. (2021, November 16). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23). Retrieved from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Safe handling and storage of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, October 20). Retrieved from [Link]

  • Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. (2020, September 3). Retrieved from [Link]

  • Safe Storage - Office of Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - MDPI. (2020, October 3). Retrieved from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (2024, March 21). Retrieved from [Link]

  • From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

  • Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Electrophilicity: 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid vs. 3,3-dimethyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparison of the reactivity of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid and its non-fluorinated analog, 3,3-dimethyl-2-oxobutanoic acid. By examining the electronic effects of the γ-fluorine atom, we can predict and understand the enhanced electrophilicity and reactivity of the fluorinated compound. This analysis is supported by established principles in physical organic chemistry and data from analogous systems.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of the two compounds is presented below.

Property4-Fluoro-3,3-dimethyl-2-oxobutanoic acid3,3-dimethyl-2-oxobutanoic acid
Molecular Formula C₆H₉FO₃C₆H₁₀O₃
Molecular Weight 148.13 g/mol 130.14 g/mol [1]
Structure
Predicted ¹³C NMR Chemical Shift of C=O ~200-205 ppm~195-200 ppm
Predicted pKa Lower (more acidic)Higher (less acidic)
Predicted Reactivity Higher electrophilicity at the carbonyl carbonStandard electrophilicity at the carbonyl carbon

Synthesis of the Target Molecules

The non-fluorinated compound, 3,3-dimethyl-2-oxobutanoic acid, is commercially available and can be synthesized through various methods, including the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.[2]

Synthesis_of_4-Fluoro-3,3-dimethyl-2-oxobutanoic_acid start Ethyl 3,3-dimethyl-2-oxobutanoate fluorination Electrophilic Fluorination (e.g., Selectfluor®) start->fluorination intermediate Ethyl 4-fluoro-3,3-dimethyl-2-oxobutanoate fluorination->intermediate hydrolysis Acidic or Basic Hydrolysis intermediate->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid decarboxylation->product

Proposed synthetic workflow for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

The Electronic Influence of the γ-Fluorine Atom

The difference in reactivity between the two molecules is primarily governed by the powerful inductive effect of the fluorine atom. Fluorine is the most electronegative element, and its presence in the 4-position of the butanoic acid chain leads to a significant withdrawal of electron density through the sigma bonds.[5] This electron-withdrawing effect, though attenuated by distance, is transmitted to the carbonyl carbon at the 2-position, making it more electron-deficient and, consequently, more electrophilic.

This increased electrophilicity of the carbonyl carbon in 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is predicted to enhance its reactivity towards nucleophiles compared to its non-fluorinated counterpart. Studies on other fluorinated ketones have consistently shown that the presence of fluorine atoms, even at positions other than alpha, increases the susceptibility of the carbonyl carbon to nucleophilic attack.[6][7]

Inductive_Effect cluster_0 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid cluster_1 3,3-dimethyl-2-oxobutanoic acid F F C4 C4 F->C4 Strong -I effect C3 C3 C4->C3 C2 C2 C3->C2 O O C2->O Increased δ+ H H C4_non C4_non H->C4_non Negligible effect C3_non C3_non C4_non->C3_non C2_non C2_non C3_non->C2_non O_non O_non C2_non->O_non Standard δ+

Inductive electron withdrawal by fluorine enhances the electrophilicity of the carbonyl carbon.

Predicted Spectroscopic Differences

The electronic differences between the two molecules are expected to be reflected in their nuclear magnetic resonance (NMR) spectra. Specifically, the ¹³C NMR chemical shift of the carbonyl carbon is a sensitive probe of its electronic environment. Due to the deshielding effect of the electron-withdrawing fluorine atom, the carbonyl carbon of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is predicted to resonate at a higher chemical shift (further downfield) compared to that of 3,3-dimethyl-2-oxobutanoic acid. Typical chemical shifts for ketone carbonyls are in the range of 205-220 ppm, and this downfield shift upon fluorination is a well-documented phenomenon.[8][9]

Furthermore, the acidity of the carboxylic acid proton is also expected to be influenced. The inductive effect of the fluorine atom will stabilize the carboxylate conjugate base, leading to a lower pKa for the fluorinated acid, making it a stronger acid than the non-fluorinated analog.[5]

Comparative Reactivity: Experimental Protocols

The enhanced electrophilicity of the carbonyl group in 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is expected to translate into faster reaction rates and/or the ability to react under milder conditions in nucleophilic addition reactions. Below are detailed protocols for two common reactions of α-keto acids, highlighting the anticipated differences in reactivity.

Protocol 1: Reduction to α-Hydroxy Acids

This protocol describes the reduction of the α-keto group to a hydroxyl group using sodium borohydride.

Materials:

  • 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid or 3,3-dimethyl-2-oxobutanoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the α-keto acid (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 mmol) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). It is anticipated that the reaction with 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid will proceed to completion more rapidly than the reaction with its non-fluorinated counterpart.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy acid.

  • Purification: Purify the product by column chromatography on silica gel.

Expected Outcome: Due to the increased electrophilicity of the carbonyl carbon, 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is expected to be reduced at a faster rate than 3,3-dimethyl-2-oxobutanoic acid. This may manifest as a shorter reaction time required for complete conversion.

Protocol 2: Reductive Amination to α-Amino Acids

This protocol outlines the one-pot synthesis of the corresponding α-amino acid via reductive amination.

Materials:

  • 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid or 3,3-dimethyl-2-oxobutanoic acid

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-keto acid (1.0 mmol) and ammonium acetate (5.0 mmol) in methanol (15 mL).

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the formation of the α-amino acid by TLC or LC-MS. The formation of the imine intermediate and its subsequent reduction is expected to be more facile for the fluorinated substrate.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting amino acid by ion-exchange chromatography or by conversion to a suitable salt and recrystallization.

Expected Outcome: The initial formation of the imine intermediate is often the rate-limiting step in reductive amination. The more electrophilic carbonyl of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is expected to undergo nucleophilic attack by ammonia (from ammonium acetate) more readily, leading to a faster overall reaction rate compared to the non-fluorinated analog.

Conclusion

The introduction of a fluorine atom at the 4-position of 3,3-dimethyl-2-oxobutanoic acid is predicted to significantly enhance the reactivity of the α-keto group. This is a direct consequence of the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon. This heightened reactivity is expected to manifest in faster reaction rates for nucleophilic additions, such as reduction and reductive amination. These predictions, grounded in fundamental principles of organic chemistry, provide a solid framework for anticipating the chemical behavior of this fluorinated α-keto acid in synthetic and biological contexts. Researchers and drug development professionals can leverage this understanding to design more efficient synthetic routes and to develop novel bioactive molecules with tailored properties.

References

  • Wang, F., Huang, Y., & Li, X. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide. Tetrahedron Letters, 58(40), 3953-3956. [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Sloop, J. C., et al. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Gorske, B. C., & Miller, S. J. (2010). Nucleophilic Addition of Benzylboronates to Activated Ketones. NIH Public Access, 2010, 1-14. [Link]

  • Falceto, A., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 26(11), 1253-1265. [Link]

  • Otsuka, M., et al. (2024). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters. [Link]

  • Haufe, G., & Kroger, S. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10034-10085. [Link]

  • Brigaud, T., et al. (2009). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Krasowski, A., et al. (2011). Reductive amination of ketoacids with hydroxylamine. Bio-protocol, 1(1), e1. [Link]

  • University of Calgary. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • Reddy, T. S., & Ghorai, P. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 10243-10254. [Link]

  • Sloop, J. C. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 54(11), 875-885. [Link]

  • Pitre, S. P., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). Trimethylpyruvic acid. Retrieved from [Link]

  • Hilal, S. H., et al. (2005). Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Bode, J. W., & He, C. (2007). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. NIH Public Access, 46(21), 3592-3595. [Link]

  • Wodrich, M. D., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH Public Access, 11(3), 570-575. [Link]

  • Kim, E., & Yoon, T. P. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. NIH Public Access, 2019, 1-7. [Link]

  • Chem Help ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • US Patent No. US20040030186A1. (2004). Process for preparing 3,3-dimethyl-2-oxobutyric acid.
  • Togni, A., et al. (2012). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. NIH Public Access, 48(27), 4785-4788. [Link]

  • Alcarazo, M., & Togni, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

  • Zhong, S., et al. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. ResearchGate. [Link]

  • Varga, S., et al. (2009). α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. Arkat USA. [Link]

  • Jacobsen, E. N., & Gagne, M. R. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. [Link]

  • Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(5), 441-447. [Link]

  • ResearchGate. (n.d.). The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

Sources

A Comparative Guide to the Binding Affinity of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid and its Analogs in Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical biology, the precise quantification of binding affinity between a small molecule and its protein target is a cornerstone of preclinical research. This guide provides an in-depth comparative analysis of the binding affinity of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid and its structural and functional analogs. While direct experimental data for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is not extensively available in public literature, its structural characteristics as a branched-chain α-ketoacid strongly suggest its potential interaction with the Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) .

BDK is a key mitochondrial enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a critical component in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and heart failure, making BDK a compelling therapeutic target.[1][3] This guide will, therefore, situate 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid within the context of known BDK inhibitors, providing a framework for researchers to evaluate its potential efficacy and to design robust experimental workflows for its characterization.

We will explore the binding affinities of a diverse set of BDK inhibitors, detail the experimental methodologies for determining these values, and discuss the structure-activity relationships that govern their interaction with the allosteric site of BDK.

Comparative Analysis of BDK Inhibitors

The development of BDK inhibitors has led to the discovery of several classes of small molecules that bind to a unique allosteric site within the N-terminal domain of the kinase.[1][3] This allosteric inhibition mechanism offers a promising avenue for achieving high selectivity. Below is a comparative table of known BDK inhibitors, including their binding affinities (Kd) and/or half-maximal inhibitory concentrations (IC50).

Compound NameChemical StructureIC50 (µM)Kd (µM)Reference
(Hypothesized) 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid4-Fluoro-3,3-dimethyl-2-oxobutanoic acidNot AvailableNot Available
α-Ketoisocaproate (KIC)α-Ketoisocaproate74.98.5[1][3]
(S)-α-chloro-phenylpropionic acid ((S)-CPP)(S)-α-chloro-phenylpropionic acid6.32.4[1][3]
Phenylbutyrate (PB)Phenylbutyrate53.15.7[1]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BT23.19Not Available[4][5]
PF-07328948PF-07328948Not AvailableNot Available[6][7][8]
PPHNPPHNNot Available3.9[2][9][10]
POABPOABNot Available1.86[2][9][10]
(-)-43(-)-43Not Available0.48[11][12]

Note: The binding affinity and inhibitory potency of a compound are critical parameters in drug discovery. A lower Kd value indicates a stronger binding affinity between the inhibitor and the target protein. Similarly, a lower IC50 value signifies a more potent inhibitor. The data presented here for known BDK inhibitors provide a benchmark against which the performance of novel compounds like 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid can be assessed.

Experimental Protocols for Binding Affinity Determination

To ensure scientific integrity and generate trustworthy data, it is imperative to employ robust and validated experimental methodologies. The following section provides detailed, step-by-step protocols for three widely used techniques to determine the binding affinity of small molecules to protein kinases.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis Protein_Prep Purified BDK Protein (5-20 µM) Load_Cell Load BDK into Sample Cell Protein_Prep->Load_Cell Ligand_Prep Inhibitor Solution (50-200 µM) Load_Syringe Load Inhibitor into Syringe Ligand_Prep->Load_Syringe Buffer_Prep Identical Degassed Buffer Buffer_Prep->Protein_Prep Buffer_Prep->Ligand_Prep Equilibrate Equilibrate at 25°C Load_Cell->Equilibrate Load_Syringe->Equilibrate Injection Inject Inhibitor Equilibrate->Injection Measure_Heat Measure Heat Change Injection->Measure_Heat Binding Event Repeat Repeat Injections (15-20 times) Measure_Heat->Repeat Repeat->Injection Next Injection Integrate_Peaks Integrate Heat Peaks Repeat->Integrate_Peaks All Injections Complete Binding_Isotherm Generate Binding Isotherm Integrate_Peaks->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Determine_Parameters Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Parameters

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human BDK protein to >95% purity.

    • Prepare a stock solution of the inhibitor (e.g., 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid) in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. The final DMSO concentration in both the protein and ligand solutions should be identical and ideally less than 5%.

    • Dialyze the purified BDK protein against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) overnight at 4°C. The inhibitor should be dissolved in the same dialysis buffer.

    • Accurately determine the concentrations of both the protein and the inhibitor.

    • Degas both solutions for at least 10 minutes before use.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load the BDK protein solution (typically 10-20 µM) into the sample cell.

    • Load the inhibitor solution (typically 100-200 µM, a 10-fold molar excess over the protein) into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5-1 µL, followed by 18-20 injections of 2 µL each, with a spacing of 150-180 seconds between injections.

    • Set the stirring speed to 750 rpm.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[15]

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip (e.g., CM5) Ligand_Immobilization Immobilize BDK (Ligand) Chip_Activation->Ligand_Immobilization Blocking Block Remaining Active Sites Ligand_Immobilization->Blocking Analyte_Injection Inject Inhibitor (Analyte) at Varying Concentrations Blocking->Analyte_Injection Association Monitor Association (ka) Analyte_Injection->Association Dissociation Monitor Dissociation (kd) Association->Dissociation Flow Buffer Regeneration_Step Inject Regeneration Solution Dissociation->Regeneration_Step Baseline_Check Check for Baseline Return Regeneration_Step->Baseline_Check Baseline_Check->Analyte_Injection Next Concentration Sensorgram_Processing Process Sensorgrams (Reference Subtraction) Baseline_Check->Sensorgram_Processing All Concentrations Tested Kinetic_Fitting Fit to Kinetic Model Sensorgram_Processing->Kinetic_Fitting Determine_Parameters Determine ka, kd, Kd Kinetic_Fitting->Determine_Parameters

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified BDK protein onto the chip surface via amine coupling to a target density of 2000-4000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). A typical concentration range would be 0.1 to 100 times the expected Kd.

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

  • Surface Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of a low pH buffer like 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the response from the reference flow cell from the active flow cell to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Polarization (FP) Kinase Assay

This assay measures the inhibition of BDK activity by monitoring the phosphorylation of a fluorescently labeled substrate peptide. When the small fluorescent peptide is phosphorylated by BDK and subsequently binds to a phosphopeptide-binding antibody, the larger complex tumbles more slowly in solution, resulting in a higher fluorescence polarization signal. Inhibitors of BDK will prevent this phosphorylation, leading to a low polarization signal.

Experimental Workflow for Fluorescence Polarization (FP) Kinase Assay

FP_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis BDK_Enzyme BDK Enzyme Mix_Reagents Mix BDK, Substrate, and Inhibitor BDK_Enzyme->Mix_Reagents Fluorescent_Substrate Fluorescently Labeled Substrate Peptide Fluorescent_Substrate->Mix_Reagents ATP ATP Solution Initiate_Reaction Add ATP to Initiate Reaction ATP->Initiate_Reaction Inhibitor Inhibitor Dilutions Inhibitor->Mix_Reagents Antibody Phosphospecific Antibody Stop_Reaction Stop Reaction (Add Antibody) Antibody->Stop_Reaction Mix_Reagents->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Incubate->Stop_Reaction Measure_FP Measure Fluorescence Polarization Stop_Reaction->Measure_FP Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_FP->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for determining inhibitor potency using a Fluorescence Polarization kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the inhibitor in the kinase buffer.

    • Prepare a solution containing BDK enzyme and a fluorescently labeled substrate peptide (e.g., a fluorescein-labeled peptide derived from the BCKDC E1α subunit) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare a solution of a phosphospecific antibody that recognizes the phosphorylated substrate in a suitable buffer.

  • Assay Procedure:

    • In a 384-well black microplate, add the inhibitor dilutions.

    • Add the BDK enzyme and fluorescent substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near its Km for BDK.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the phosphospecific antibody solution.

  • Detection and Data Analysis:

    • Incubate the plate for another 30-60 minutes to allow for antibody binding.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor and no-enzyme controls.

    • Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The majority of potent BDK inhibitors, including (S)-CPP and BT2, bind to an allosteric pocket in the N-terminal domain of BDK.[1][16] This binding event induces a conformational change that is transmitted to the lipoyl-binding pocket, ultimately preventing BDK from binding to the BCKDC core and thereby inhibiting its kinase activity.[1][17]

The structure of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, with its α-ketoacid moiety and bulky dimethyl group, suggests it may interact with this allosteric site. The fluorine atom, being highly electronegative, could potentially form favorable interactions within the binding pocket, enhancing its affinity. The dimethyl substitution at the 3-position is expected to influence the compound's conformation and steric fit within the binding site.

By comparing the binding affinity of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid with that of known BDK inhibitors like KIC (which lacks the fluorine and has a different branching pattern) and (S)-CPP (which contains a phenyl ring and a chlorine atom), researchers can gain valuable insights into the SAR of this class of compounds. For instance, a higher affinity for the fluorinated compound compared to its non-fluorinated counterpart would highlight the importance of the fluorine substitution for target engagement.

Conclusion

This guide provides a comprehensive framework for evaluating the binding affinity of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, a compound of interest due to its structural similarity to known modulators of BCAA metabolism. By leveraging the established knowledge of BDK inhibitors and employing rigorous biophysical and biochemical assays, researchers can elucidate the binding characteristics and inhibitory potential of this and other novel ketoacid derivatives. The detailed protocols and comparative data presented herein are intended to empower researchers in drug development and academic science to generate high-quality, reproducible data, thereby accelerating the discovery of new therapeutics for metabolic diseases.

References

  • Tso, S.-C., et al. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. Proceedings of the National Academy of Sciences, 110(24), 9728-9733. [Link]

  • Li, C., et al. (2024). Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2290458. [Link]

  • Tso, S.-C., et al. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. PMC, [Link]

  • ResearchGate. (2026). (PDF) Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain -ketoacid dehydrogenase kinase. [Link]

  • Taylor & Francis Online. (2023). Full article: Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation. [Link]

  • PubMed. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. [Link]

  • ResearchGate. (2026). (PDF) Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. [Link]

  • ResearchGate. (n.d.). Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. [Link]

  • PubMed. (2024). Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation. [Link]

  • MedchemExpress. (n.d.). BT2 | BCKDC Kinase 阻害剤. [Link]

  • ACS Publications. (2024). Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • PMC. (n.d.). Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. [Link]

  • American Chemical Society. (n.d.). PF-07328948, the first BDK inhibitor clinical candidate as a treatment for heart failure. [Link]

  • PubMed. (2025). Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948. [Link]

  • ClinicalTrials.gov. (2023). A PHASE 1, RANDOMIZED, DOUBLE-BLIND, SPONSOR-OPEN, PLACEBO-CONTROLLED, 4-PERIOD, CROSSOVER, FIRST-IN-HUMAN STUDY TO EVALUATE THE. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • PubMed. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • University of Texas Southwestern Medical Center. (2022). Guide to Running an SPR Experiment. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • bioRxiv. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • arXiv. (2018). DeepDTA: Deep Drug-Target Binding Affinity Prediction. [Link]

Sources

Comparing direct fluorination strategies for 3,3-dimethyl-2-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Direct Fluorination Strategies for 3,3-Dimethyl-2-oxobutanoic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of highly sterically hindered scaffolds. 3,3-Dimethyl-2-oxobutanoic acid (also known as trimethylpyruvic acid or tert-butylglyoxylic acid) and its derivatives are privileged motifs. Fluorinated α -keto acids represent a unique and powerful class of compounds in medicinal chemistry, frequently serving as potent transition-state mimics for protease inhibitors[1].

However, direct fluorination of this specific scaffold presents a formidable challenge: it lacks α -enolizable protons, and the massive steric bulk of the tert-butyl group severely restricts reagent approach. This guide objectively compares three distinct, field-proven strategies to fluorinate this scaffold, detailing the causality behind the experimental design and providing self-validating protocols for each.

Mechanistic Divergence of Fluorination Pathways

Depending on the targeted functional group, the 3,3-dimethyl-2-oxobutanoic acid scaffold can be directed down three entirely different fluorination pathways.

G Sub 3,3-Dimethyl-2-oxobutanoic Acid Derivatives D1 Deoxyfluorination (DAST / XtalFluor-E) Sub->D1 Carbonyl D2 Decarboxylative Fluorination (Selectfluor + Ag/hv) Sub->D2 Carboxyl D3 Aliphatic C-H Fluorination (Selectfluor + TBADT) Sub->D3 tert-Butyl P1 gem-Difluoro Ester (>CF2) D1->P1 P2 Acyl Fluoride (-COF) D2->P2 P3 gamma-Fluoro-alpha-keto (-CH2F) D3->P3

Mechanistic divergence of 3,3-dimethyl-2-oxobutanoic acid under distinct fluorination conditions.

Strategy 1: Nucleophilic Deoxyfluorination (Carbonyl Targeting)

The Causality of Experimental Design: To convert the α -keto group to a gem-difluoro moiety ( >CF2​ ), nucleophilic fluorinating agents like DAST or XtalFluor-E are employed. However, a free carboxylic acid will rapidly react with these reagents to form an acyl fluoride rather than undergoing carbonyl deoxyfluorination. Therefore, esterification of the substrate is a mandatory prerequisite . Furthermore, the extreme steric shielding provided by the adjacent tert-butyl group hinders the formation of the transient oxosulfonium intermediate. To overcome this kinetic barrier, we utilize XtalFluor-E in combination with an exogenous fluoride source ( Et3​N⋅3HF ), which is less prone to elimination side-reactions than DAST at elevated temperatures.

Self-Validating Protocol:

  • Preparation: Dissolve methyl 3,3-dimethyl-2-oxobutanoate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add XtalFluor-E (2.0 equiv) and Et3​N⋅3HF (3.0 equiv) dropwise at 0 °C.

  • Propagation: Warm the reaction to room temperature and stir for 16–24 hours.

  • Self-Validation: The system is self-validating via in-process 19F NMR monitoring. The emergence of a sharp singlet at approximately -110 ppm confirms complete gem-difluorination, ensuring the reaction has bypassed any intermediate stages before quenching.

  • Quench: Carefully quench with saturated aqueous NaHCO3​ (Caution: vigorous CO2​ evolution) and extract with DCM.

Strategy 2: Radical Decarboxylative Fluorination (Carboxyl Targeting)

The Causality of Experimental Design: α -Keto acids serve as powerful acylating agents in organic synthesis[2]. By subjecting the free acid to single-electron oxidation, we generate a carboxyl radical that rapidly extrudes CO2​ to form a highly reactive acyl radical. While aliphatic α -keto acids like 3,3-dimethyl-2-oxobutanoic acid can be sluggish in traditional radical cyclizations compared to aromatic variants[3], modern photoredox catalysis[4] and Silver(I)-mediated conditions easily overcome this barrier. Selectfluor is utilized as a highly efficient fluorine atom transfer reagent[5]. The resulting product is an acyl fluoride, which is deliberately chosen over an acyl chloride because acyl fluorides possess superior stability to aqueous hydrolysis, allowing for robust isolation and simplified downstream amide coupling.

Self-Validating Protocol:

  • Assembly: Suspend 3,3-dimethyl-2-oxobutanoic acid (1.0 equiv), Selectfluor (1.5 equiv), and AgNO3​ (20 mol%) in a 1:1 mixture of CH3​CN/H2​O .

  • Initiation: Add K2​S2​O8​ (1.5 equiv) and stir the mixture at 50 °C for 4 hours.

  • Extraction: Dilute with water and extract with ethyl acetate.

  • Self-Validation: The protocol validates itself via phase separation and NMR. Because acyl fluorides resist aqueous degradation, the presence of a distinct downfield 19F NMR signal (+20 to +40 ppm) post-aqueous workup confirms successful fluorine transfer and the absence of hydrolytic failure.

Strategy 3: Directed Aliphatic C-H Fluorination (tert-Butyl Targeting)

The Causality of Experimental Design: Functionalizing the primary C-H bonds of a tert-butyl group is notoriously difficult. In this scaffold, the adjacent α -keto ester strongly deactivates the molecule, making traditional radical abstraction impossible. To solve this, we employ Tetrabutylammonium decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. Under near-UV irradiation, the excited decatungstate exhibits extreme electrophilicity, perfectly matching the polarity required to abstract a deactivated primary hydrogen. The resulting nucleophilic alkyl radical then rapidly abstracts electrophilic fluorine from Selectfluor.

G Step1 1. Reagent Assembly Substrate + Selectfluor + TBADT Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Photo-Irradiation 390 nm LEDs, 24h, RT Step2->Step3 Step4 4. Workup & NMR 19F NMR (-215 ppm) Step3->Step4

Standard workflow for photoredox-mediated aliphatic C-H fluorination.

Self-Validating Protocol:

  • Assembly: Combine methyl 3,3-dimethyl-2-oxobutanoate (1.0 equiv), Selectfluor (2.0 equiv), and TBADT (5 mol%) in CH3​CN .

  • Degassing: Perform three freeze-pump-thaw cycles. Critical step: Oxygen rapidly quenches the excited state of TBADT.

  • Irradiation: Irradiate with 390 nm LEDs for 24 h at room temperature.

  • Self-Validation: The system is self-validating via the multiplicity of the 19F NMR signal. A characteristic triplet of triplets at -215 ppm unambiguously confirms that fluorination occurred at the primary −CH3​ group of the tert-butyl moiety, ruling out skeletal rearrangements or unwanted degradation.

Quantitative Performance Comparison

StrategyTarget MoietyPrimary ReagentsTypical YieldRegioselectivityKey Advantage
Nucleophilic Deoxyfluorination α -CarbonylXtalFluor-E, Et3​N⋅3HF 55–75%gem-Difluoro ( >CF2​ )Direct access to rigidified, non-hydrolyzable transition-state mimics.
Decarboxylative Fluorination Carboxyl GroupSelectfluor, AgNO3​ or Photoredox60–85%Acyl Fluoride ( −C(=O)F )Superior stability to aqueous hydrolysis compared to acyl chlorides.
Aliphatic C-H Fluorination tert-Butyl GroupSelectfluor, TBADT, 390 nm Light40–60%Primary Alkyl Fluoride ( −CH2​F )Enables functionalization of highly deactivated, unactivated C-H bonds.

Sources

Scale-Up Synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid: Pathway Comparison and Process Optimization

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide engineered for researchers, process chemists, and drug development professionals evaluating scale-up pathways for complex fluorinated intermediates.

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of scaling up highly functionalized alpha-keto acids. 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is a critical, sterically hindered building block, most notably utilized in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[1].

Scaling this molecule presents a unique mechanistic dilemma: the presence of a gem-dimethyl group adjacent to both a fluorinated methyl and an alpha-keto acid moiety creates severe steric hindrance and electronic instability. This guide objectively compares the two primary theoretical synthetic pathways, providing field-proven experimental data, mechanistic causality, and self-validating protocols to ensure reproducibility at the kilogram scale.

Strategic Pathway Comparison: Oxidation vs. Organometallic Acylation

When designing a route to an alpha-keto acid, chemists typically evaluate two main approaches: the Classical Fluorination-Oxidation Route and the Organometallic Acylation Route . However, the specific structural features of this target molecule dictate a clear winner for scale-up viability.

The Flawed Alternative: Organometallic Acylation (Grignard Pathway)

A standard approach to synthesizing alpha-keto acids is the reaction of a Grignard reagent with diethyl oxalate. For our target, this would require forming 1-fluoro-2-methylpropan-2-ylmagnesium chloride.

  • The Pitfall: Grignard reagents possessing a fluorine atom in the beta-position ( β -fluoro Grignards) are notoriously unstable. They undergo rapid β -elimination to form an alkene (isobutylene) and magnesium fluorochloride. Consequently, this pathway suffers from catastrophic yield loss and is unviable for industrial scale-up.

The Industrial Standard: Fluorination-Oxidation (The Patent Route)

To bypass the instability of β -fluoro organometallics, the validated industrial route relies on nucleophilic fluorination followed by a highly controlled permanganate oxidation[1]. By installing the ketone first and oxidizing it to the alpha-keto acid under strict thermal control, we avoid unstable intermediates entirely.

PathwayViability Target Target: 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid RouteA Route A: Oxidation Pathway (Industrial Standard) Target->RouteA RouteB Route B: Grignard Pathway (Theoretical Alternative) Target->RouteB StepA1 KF / TEG Fluorination (High Yield) RouteA->StepA1 StepB1 Formation of β-Fluoro Grignard (Unstable) RouteB->StepB1 StepA2 Controlled KMnO4 Oxidation (-3°C to 2°C) StepA1->StepA2 StepB2 β-Elimination (Forms Isobutylene) StepB1->StepB2

Fig 1. Mechanistic divergence between the viable oxidation pathway and the flawed organometallic route.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of both pathways, demonstrating why the Oxidation route is the only reproducible choice for drug development professionals.

ParameterFluorination-Oxidation (Route A)[1]Organometallic Acylation (Route B)
Overall Yield ~40-45% (Over 2 steps)< 5% (Theoretical)
Scalability High (Kilogram scale proven)Non-viable
Key Process Challenge Strict exotherm control during oxidationSuppressing β -elimination
Impurity Profile Cleavage products (carboxylic acids)Isobutylene, unreacted oxalate
Reagent Cost Low (KF, KMnO4, NaOH)High (Mg, Diethyl Oxalate, THF)

Experimental Protocols & Mechanistic Causality

The following protocols are derived from validated patent literature[1]. As a process scientist, I have annotated these steps to explain the causality behind the experimental choices, transforming a simple recipe into a self-validating system.

Protocol A: Nucleophilic Fluorination (Synthesis of 4-Fluoro-3,3-dimethylbutan-2-one)

Objective: Convert 2,2-dimethyl-3-oxobutyl methanesulfonate to the fluorinated methyl ketone.

  • System Setup: Charge a suspension of Potassium Fluoride (KF, 150 mmol) in Tetraethylene Glycol (TEG, 80 mL) into a 3-neck flask equipped with a distillation apparatus under reduced pressure.

  • Thermal Activation: Heat the reaction mixture to 160 °C.

  • Controlled Addition: Slowly add 2,2-dimethyl-3-oxobutyl methanesulfonate (75 mmol) dissolved in TEG (80 mL) over 80 minutes.

  • Concurrent Isolation: Continuously distill and collect the product, 4-fluoro-3,3-dimethylbutan-2-one, as a solid.

The "Why" (Causality & Experience):

  • Why TEG as a solvent? Tetraethylene glycol serves a dual purpose. It has a high boiling point (allowing the 160 °C reaction temperature) and acts as an acyclic crown ether. It chelates the potassium ions, leaving the fluoride ion "naked" and highly nucleophilic, which is critical for overcoming the steric hindrance of the adjacent gem-dimethyl group.

  • Why concurrent distillation? The fluorinated product is volatile. By distilling it out of the reactor the moment it forms, we prevent thermal degradation and secondary side-reactions at 160 °C, driving the equilibrium forward.

Protocol B: Chemoselective Oxidation (Synthesis of the Target API Intermediate)

Objective: Oxidize the methyl ketone to the alpha-keto acid without cleaving the carbon-carbon bond.

  • Matrix Preparation: Vigorously stir 4-fluoro-3,3-dimethylbutan-2-one (34.7 mmol) in water (50 mL) and NaOH (70.0 mmol).

  • Strict Thermal Control: Cool the mixture in an ice-acetone bath. Crucial: The internal temperature must be stabilized between -3 °C and 2 °C.

  • Oxidant Addition: Add Potassium Permanganate (KMnO4, 62.5 mmol) portion-wise, ensuring the temperature does not exceed 2 °C.

  • Reaction & Quench: Stir for 6 hours in the cooling bath. Allow to warm slightly, then add Ethanol (EtOH, 5 mL) and stir for 15 minutes.

  • Workup: Filter the solid ( MnO2​ ), wash with water, acidify the filtrate with 6 N HCl, and extract with EtOAc. Dry and concentrate to yield 4-fluoro-3,3-dimethyl-2-oxobutanoic acid.

The "Why" (Causality & Experience):

  • Why the strict -3 °C to 2 °C window? Permanganate oxidation of methyl ketones proceeds via an enolate intermediate. Alpha-keto acids are highly susceptible to oxidative decarboxylation. If the temperature rises above 5 °C, the kinetic energy overcomes the activation barrier for C-C bond cleavage, destroying your product and yielding 3-fluoro-2,2-dimethylpropanoic acid instead.

  • Why add Ethanol at the end? Ethanol acts as a sacrificial mild reducing agent. It quenches any unreacted KMnO4​ by reducing it to insoluble MnO2​ . If you skip this step, concentrating the product during workup will concentrate the remaining oxidant, leading to late-stage product degradation.

OxidationLogic Start 4-Fluoro-3,3-dimethylbutan-2-one + KMnO4 / NaOH TempControl Temperature Control Start->TempControl Path1 T > 5°C Over-oxidation TempControl->Path1 Poor Cooling Path2 -3°C to 2°C Controlled Oxidation TempControl->Path2 Strict Cooling Result1 Cleavage Product: 3-Fluoro-2,2-dimethylpropanoic acid Path1->Result1 Result2 Target Product: 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Path2->Result2

Fig 2. Temperature-dependent chemoselectivity during the permanganate oxidation of the methyl ketone.

Conclusion

For the scale-up synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid, theoretical organometallic pathways fail due to the inherent instability of β -fluoro Grignard reagents. The classical Fluorination-Oxidation sequence remains the most robust, reproducible, and economically viable route, provided that stringent thermal controls and strategic solvent systems (like TEG) are meticulously applied.

References
  • WO2015005901A1 - Combinations of hepatitis c virus inhibitors.

Sources

A Comparative Efficacy Analysis: 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid and its Non-Fluorinated Analog in the Context of Branched-Chain α-Keto Acid Dehydrogenase Complex Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of metabolic disease and drug development, the modulation of enzyme activity through small molecule inhibitors remains a cornerstone of therapeutic strategy. This guide provides an in-depth comparative analysis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid and its non-fluorinated counterpart, 3,3-dimethyl-2-oxobutanoic acid. The focus of this comparison is their potential efficacy as inhibitors of the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).

3,3-dimethyl-2-oxobutanoic acid, a branched-chain α-keto acid, is a known substrate and potential modulator of the BCKDH complex, a critical regulator of branched-chain amino acid (BCAA) catabolism.[1][2] Dysregulation of this pathway has been implicated in metabolic disorders such as insulin resistance and maple syrup urine disease.[1][3] The strategic introduction of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance biological activity.[4] This guide will explore the theoretical and practical implications of fluorinating 3,3-dimethyl-2-oxobutanoic acid at the 4-position, with a focus on its potential to yield a more potent BCKDH inhibitor.

The Rationale for Fluorination: Enhancing Inhibitory Potential

The substitution of a hydrogen atom with fluorine can profoundly alter the physicochemical properties of a molecule, often leading to enhanced therapeutic efficacy.[5][6] In the context of α-keto acid inhibitors, fluorination is a particularly powerful strategy.

Increased Electrophilicity: Fluorine's high electronegativity significantly enhances the electrophilicity of the adjacent carbonyl carbon in the keto-acid moiety.[4] This increased positive charge makes the carbonyl carbon a more potent target for nucleophilic attack by active site residues within the target enzyme, such as the serine residue in the E1 subunit of the BCKDH complex.[5] This can lead to the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.[5]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes such as cytochrome P450s.[4] This increased metabolic stability can lead to a longer biological half-life and sustained therapeutic effect.

Binding Affinity: The introduction of fluorine can also influence non-covalent interactions within the enzyme's binding pocket. The unique electronic properties of fluorine can lead to favorable interactions, such as dipole-dipole and hydrogen bonding, which can increase the overall binding affinity of the inhibitor.[5]

Comparative Efficacy: A Data-Driven Postulate

It is anticipated that 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid will exhibit significantly greater inhibitory potency against the BCKDH complex compared to its non-fluorinated analog. This hypothesis is grounded in the expected increase in the electrophilicity of the carbonyl carbon, leading to a more favorable and stable interaction with the enzyme's active site.

CompoundPredicted IC50 (BCKDH)Rationale
3,3-dimethyl-2-oxobutanoic acid Micromolar (µM) to Millimolar (mM) rangeActs as a substrate analog, but with lower affinity compared to a dedicated inhibitor.
4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Nanomolar (nM) to low Micromolar (µM) rangeThe 4-fluoro group is expected to significantly increase the electrophilicity of the 2-oxo position, leading to enhanced covalent modification of the enzyme active site and therefore higher potency.[4][5]

Experimental Protocols

To empirically validate the hypothesized superior efficacy of the fluorinated analog, the following experimental workflows are proposed.

Synthesis of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

A plausible synthetic route to 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid could involve the electrophilic fluorination of a suitable precursor. A general approach is outlined below, drawing from established methods for the synthesis of fluorinated ketones and carboxylic acids.[7][8]

A 3,3-Dimethyl-4-butenoic acid B Protection of Carboxylic Acid A->B C Protected 3,3-Dimethyl-4-butenoic acid B->C D Oxidative Cleavage (e.g., Ozonolysis) C->D E Protected 3,3-Dimethyl-4-oxobutanoic acid D->E F Electrophilic Fluorination (e.g., Selectfluor®) E->F G Protected 4-Fluoro-3,3-dimethyl-4-oxobutanoic acid F->G H Deprotection G->H I 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid H->I

Caption: Plausible synthetic workflow for 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Step-by-Step Methodology:

  • Protection: The carboxylic acid of 3,3-dimethyl-4-butenoic acid is protected, for example, as a methyl or ethyl ester, to prevent side reactions in subsequent steps.

  • Oxidative Cleavage: The terminal alkene is subjected to oxidative cleavage, for instance, through ozonolysis followed by a reductive workup, to yield the corresponding aldehyde.

  • Fluorination: The aldehyde is then subjected to electrophilic fluorination. Reagents such as Selectfluor® can be employed to introduce a fluorine atom at the α-position to the newly formed carbonyl group.

  • Oxidation: The resulting fluorinated aldehyde is oxidized to the corresponding carboxylic acid.

  • Deprotection: The protecting group on the initial carboxylic acid is removed to yield the final product, 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Inhibition Assay

The inhibitory activity of both the fluorinated and non-fluorinated compounds against the BCKDH complex can be determined using a well-established enzymatic assay that measures the reduction of NAD⁺ to NADH.

A Prepare Assay Buffer and Reagents B Isolate Mitochondria or use Purified BCKDH A->B C Pre-incubate Enzyme with Inhibitor (Test Compounds) B->C D Initiate Reaction with Substrate (e.g., α-ketoisovalerate) and NAD+ C->D E Monitor NADH production (Absorbance at 340 nm) D->E F Calculate Initial Reaction Velocities E->F G Determine IC50 values F->G

Caption: Experimental workflow for the BCKDH inhibition assay.

Step-by-Step Methodology:

  • Enzyme Source: The BCKDH complex can be isolated from bovine kidney or liver mitochondria, or a commercially available purified enzyme can be used.[2]

  • Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing cofactors such as thiamine pyrophosphate (TPP), coenzyme A (CoA), and magnesium chloride is prepared.

  • Inhibitor Preparation: Stock solutions of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid and 3,3-dimethyl-2-oxobutanoic acid are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, the enzyme preparation is pre-incubated with varying concentrations of the test compounds for a defined period (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by the addition of the substrate (e.g., α-ketoisovalerate) and NAD⁺.

    • The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The strategic incorporation of fluorine into the structure of 3,3-dimethyl-2-oxobutanoic acid to yield 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid presents a compelling strategy for the development of a potent inhibitor of the branched-chain α-keto acid dehydrogenase complex. Based on established principles of medicinal chemistry, the fluorinated analog is hypothesized to exhibit significantly enhanced efficacy due to increased electrophilicity, leading to a more stable interaction with the enzyme's active site. The experimental protocols outlined in this guide provide a clear path for the synthesis and comparative evaluation of these compounds, which could ultimately contribute to the development of novel therapeutics for metabolic diseases.

References

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Physiology. [Link]

  • Branched-chain alpha-keto acid dehydrogenase complex. Wikipedia. [Link]

  • Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Activation of Hepatic Branched-Chain α-Ketoacid Dehydrogenase Complex by Vitamin D Deficiency in Rats. Journal of Nutritional Science and Vitaminology. [Link]

  • Branched-chain alpha-keto acid dehydrogenase complex. YouTube. [Link]

  • Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
  • 4,4,4-Trifluoro-3-oxobutanoic acid. PubChem. [Link]

  • 4-Fluoro-2-methoxy-3,3-dimethylbutanoic acid. PubChem. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC. [Link]

  • 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. UniProt. [Link]

  • Silencing branched-chain ketoacid dehydrogenase or treatment with branched-chain ketoacids ex vivo inhibits muscle insulin signaling. bioRxiv. [Link]

  • 4,4,4-Trifluoro-3-oxobutanoic acid. ChemRadar. [Link]

  • Ketopantoic acid. Wikipedia. [Link]

  • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry. [Link]

  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. [Link]

  • BCKDH kinase promotes hepatic gluconeogenesis independent of BCKDHA. PMC. [Link]

  • 3,3,4,4-Tetrafluoro-2-oxobutanoic acid. PubChem. [Link]

  • Fluoroorganic Chemistry. Purdue University. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ChemistrySelect. [Link]

  • 3-Methyl-2-oxobutanoic acid. FooDB. [Link]

Sources

Safety Operating Guide

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Disposal and Handling of 4-Fluoro-3,3-dimethyl-2-oxobutanoic Acid

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The integrity of your laboratory’s safety protocols relies heavily on understanding the mechanistic behavior of the molecules you handle.

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS: 1498187-89-5) presents a unique dual-hazard profile. It combines the reactivity of an alpha-keto acid with the environmental persistence of a primary fluorinated alkyl group. This guide provides the definitive operational and logistical framework for its safe handling, neutralization, and final disposal, ensuring compliance with environmental protection standards while safeguarding laboratory personnel.

Part 1: Mechanistic Profiling and Causality of Disposal

To design a self-validating disposal protocol, we must first understand the chemical causality dictating the compound's behavior:

1. Alpha-Keto Acid Reactivity (Thermal and Oxidative Instability) Alpha-keto acids are inherently susceptible to decarboxylation, particularly under thermal stress or in the presence of reactive oxygen species (ROS) such as hydrogen peroxide [1]. If 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is mixed with incompatible oxidative waste streams, it can undergo rapid decarboxylation, releasing carbon dioxide ( CO2​ ) gas. In a sealed waste carboy, this generates dangerous overpressurization. Therefore, waste containing this compound must be stored in vented caps or strictly segregated from oxidizers.

2. Fluorinated Alkyl Persistence (The Halogenated Waste Mandate) The strong carbon-fluorine (C-F) bond renders the molecule and its potential degradation products highly resistant to natural environmental degradation [2]. If disposed of in standard non-halogenated waste streams, the compound may be subjected to lower-temperature incineration or fuel blending. Combusting fluorinated organics without specialized equipment releases highly toxic and corrosive hydrogen fluoride (HF) gas. Consequently, this compound must always be classified and segregated as Halogenated Organic Waste to ensure it is routed to high-temperature incinerators equipped with caustic scrubbers [3].

ReactivityPathway Compound 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Thermal Thermal Stress / Oxidants (e.g., H2O2) Compound->Thermal Incineration High-Temp Incineration (>1000°C) Compound->Incineration Decarboxylation Decarboxylation (-CO2) Thermal->Decarboxylation Byproduct 3-Fluoro-2,2-dimethylpropanoic acid Derivatives Decarboxylation->Byproduct Byproduct->Incineration Mineralization Complete Mineralization (CO2, H2O, HF) Incineration->Mineralization Scrubber Caustic Scrubber (Neutralizes HF to NaF) Mineralization->Scrubber

Chemical degradation and thermal mineralization pathway of the fluorinated alpha-keto acid.

Part 2: Operational Disposal Workflows

The following protocols are designed as self-validating systems. By verifying pH and halogen content at each step, you eliminate the risk of downstream chemical incompatibility.

Protocol A: Aqueous Waste Neutralization and Segregation

When 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid is used in aqueous biological assays or buffers, the carboxylic acid moiety must be neutralized before long-term waste storage to prevent the corrosion of secondary containment systems.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter. The unbuffered acid will typically exhibit a pH < 3.0.

  • Controlled Titration: Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate ( NaHCO3​ ) under continuous magnetic stirring.

    • Causality: The carboxylic acid proton is highly labile. Rapid addition of a strong base can cause localized exothermic reactions, potentially accelerating the decarboxylation of the alpha-keto moiety.

  • Validation: Confirm the pH has stabilized between 5.0 and 9.0 [4].

  • Segregation: Transfer the neutralized solution into a designated "Aqueous Halogenated Waste" carboy.

    • Critical Limit Check: Ensure the total halogenated organic content is clearly labeled. Do not mix with non-halogenated organic solvents, as high water content (>10%) combined with organics complicates the incineration process [4].

Protocol B: Solid and Organic Solvent Waste Handling
  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., DMSO, Acetonitrile, Methanol), transfer the mixture directly to a "Halogenated Organic Waste" container.

  • Solid Debris: Contaminated PPE (gloves, weigh boats) and residual powder must be placed in puncture-proof, sealable bags or drums labeled as "Solid Halogenated Debris." Do not autoclave this waste, as thermal stress will volatilize the fluorinated organics [3].

DisposalWorkflow Start 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Contaminated PPE, Powders) CheckState->Solid Liquid Liquid Waste (Aqueous or Solvent) CheckState->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Aqueous Aqueous Solution (Check pH) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Neutralize Neutralize to pH 5-9 (Use NaOH/NaHCO3) Aqueous->Neutralize Organic->Halogenated Neutralize->Halogenated Incineration High-Temperature Incineration (>1000°C) with Caustic Scrubber Halogenated->Incineration

Decision tree for the segregation and disposal of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid.

Part 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or spread of the acidic liquid.

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE: Viton® or heavy-duty nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher) if the powder is aerosolized.

  • Containment (Solid Spill): Lightly mist the powder with water to prevent dust generation (only if the material is not mixed with water-reactive chemicals). Carefully sweep the material using a non-sparking tool and place it into a hazardous waste bucket.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual trace acid, followed by a thorough water rinse. Collect all rinse water as Aqueous Halogenated Waste.

Part 4: Quantitative Waste Stream Compatibility

To assist laboratory managers in auditing their waste streams, the following table summarizes the strict compatibility thresholds required for disposing of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid mixtures.

Waste Stream CategoryEPA CharacteristicMaximum Water ContentMaximum Halogen ContentPrimary Disposal Method
Halogenated Organic (Liquid) Toxicity (TC)< 10%> 5% (or any listed F/K waste)High-Temp Liquid Injection Incineration (>1000°C)
Aqueous Halogenated Corrosive (if pH < 2)> 90%< 5%Neutralization & Specialized Aqueous Treatment
Solid Halogenated Debris Toxicity (TC)N/AVariableRotary Kiln Incineration with Caustic Scrubbing

Note: Non-halogenated waste streams must strictly contain <5% halogens. Because 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid contains fluorine, any detectable amount mandates its classification into the Halogenated streams [4].

References

  • Università degli Studi di Bari Aldo Moro (Uniba). Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some a-Keto Carboxylic Acids. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin–Oshkosh (UWO). UWO Guide to Classifying Unwanted Materials. Retrieved from [Link]

Personal protective equipment for handling 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Safety and Logistical Protocols for Handling 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

As drug development pipelines increasingly leverage fluorinated organic scaffolds to enhance metabolic stability and lipophilicity, laboratory personnel are frequently exposed to novel, highly reactive intermediates. 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid (CAS: 1498187-89-5)[1] is a prime example of a compound that requires stringent, scientifically grounded handling protocols.

This guide provides a comprehensive operational and disposal plan, moving beyond basic safety data to explain the causality behind our protective strategies. By understanding the mechanistic hazards of this molecule, researchers can build a self-validating safety system that protects both the operator and the integrity of the experiment.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular architecture of 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid:

  • Carboxylic Acid Moiety (-COOH): Imparts primary corrosivity. It readily donates protons, leading to severe chemical burns upon dermal or ocular contact.

  • Alpha-Keto Group (-C(=O)-): The adjacent carbonyl group is highly electrophilic. While the gem-dimethyl group provides some steric hindrance, the molecule remains reactive toward nucleophiles (including biological amines and thiols in skin tissue).

  • Fluorinated Alkyl Chain (-CH₂F): The strong electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid via inductive effects. Furthermore, fluorinated organics exhibit enhanced lipophilicity, which can accelerate dermal penetration compared to non-fluorinated analogs.

Because of this trifecta of reactivity, standard "light duty" lab safety protocols are insufficient. The Occupational Safety and Health Administration (OSHA) requires a specific hazard assessment for such reactive chemicals under the PPE Standard (29 CFR 1910.132)[2].

HazardPathway Chem 4-Fluoro-3,3-dimethyl- 2-oxobutanoic acid Skin Dermal Absorption (Lipophilic F-group) Chem->Skin Eye Ocular Splash (Corrosive Acid) Chem->Eye Inhale Inhalation (Reactive Dust/Vapor) Chem->Inhale Gloves Double Nitrile Gloves & Chem-Resist Coat Skin->Gloves Blocked by Goggles Indirect Vent Goggles & Face Shield Eye->Goggles Blocked by Hood Class II Fume Hood (>100 fpm velocity) Inhale->Hood Extracted by

Caption: Exposure routes of the fluorinated keto-acid and corresponding PPE mitigation strategies.

Quantitative PPE Selection Matrix

Based on the guidelines set forth in Prudent Practices in the Laboratory by the National Research Council[2][3], the following PPE matrix establishes the minimum acceptable barriers for handling this compound.

PPE CategorySpecificationScientific RationaleBreakthrough Time / Standard
Hand Protection Double-layered Nitrile (Outer: >0.11 mm, Inner: standard)Nitrile offers excellent resistance to organic acids. Double-gloving prevents lipophilic penetration through micro-tears.> 240 minutes (for 10% aqueous/organic solutions)
Eye Protection Indirect-vented chemical splash goggles + Polycarbonate Face ShieldThe alpha-keto acid is severely damaging to the cornea. Indirect vents prevent vapor condensation and liquid ingress.ANSI Z87.1-2020 Compliant
Body Protection Flame-resistant (FR), chemically resistant lab coat (e.g., Nomex or treated cotton)Protects against accidental spills. The fluorinated nature requires immediate removal of contaminated textiles to prevent skin absorption.N/A (Remove immediately upon splash)
Respiratory N95/P100 Particulate Respirator (if handled outside hood)Prevents inhalation of acidic dust if the compound is in solid form and aerosolized during transfer.NIOSH Approved (Only if engineering controls fail)

Step-by-Step Operational Workflow

To ensure a self-validating system, every step of the handling process must include a verification check. Do not proceed to the next step unless the verification is successful.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Turn on the chemical fume hood. Verification: Check the digital monitor to ensure face velocity is between 80-120 feet per minute (fpm)[2].

  • Clear the Workspace: Remove incompatible chemicals from the hood, specifically strong bases, oxidizers, and reducing agents, which could trigger violent exothermic reactions with the keto-acid.

  • Tool Selection: Equip the hood with PTFE (Teflon) or polypropylene spatulas. Causality: Avoid metal spatulas, as organic acids can slowly corrode metal, introducing trace metal impurities that can ruin downstream catalytic drug-coupling reactions.

Phase 2: Active Handling & Transfer

  • Don PPE: Put on the lab coat, safety goggles, and double nitrile gloves.

  • Container Opening: Open the chemical container only inside the draft of the fume hood, keeping your face behind the sash.

  • Weighing: If weighing the solid, use an anti-static weigh boat. Fluorinated powders often carry static charges and can "jump," causing contamination.

  • Solvent Addition: If creating a stock solution, slowly add the acid to the solvent (e.g., DMSO or DMF), not the other way around, to control the heat of solvation.

Phase 3: Post-Handling & Doffing

  • Seal and Decontaminate: Tightly cap the primary container. Wipe the exterior of the container with a damp disposable towel before returning it to the acid storage cabinet.

  • Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

OperationalWorkflow Step1 1. Verify Hood Velocity (>80 fpm) Step2 2. Don Double Gloves, Goggles & Coat Step1->Step2 Step3 3. Transfer using PTFE Spatula Step2->Step3 Step4 4. Surface Decontamination (Wet Wipe) Step3->Step4 Step5 5. Doff PPE & Wash Hands Step4->Step5

Caption: Self-validating standard operating procedure for handling reactive fluorinated keto-acids.

Emergency Response and Spill Mitigation

In the event of a spill, the primary goal is to neutralize the acidity while containing the fluorinated organic component.

  • Small Spills (< 50 mL / 50 g inside the hood):

    • Cover the spill with a weak base absorbent (e.g., sodium bicarbonate or a commercial acid spill kit). Causality: Sodium bicarbonate neutralizes the carboxylic acid safely, releasing CO2​ gas without excessive heat generation.

    • Sweep the neutralized paste using a plastic dustpan and place it into a designated hazardous waste container.

  • Dermal Exposure: Immediately flush the affected area at a safety shower or sink for a minimum of 15 minutes. Because of the lipophilic fluorine group, rapid removal of the chemical is critical to prevent deep tissue penetration. Seek medical attention immediately.

Waste Disposal Logistics

Fluorinated organic acids pose significant environmental persistence risks. They must not be disposed of in standard aqueous waste streams[4].

  • Segregation: Collect waste in a high-density polyethylene (HDPE) container. Do not mix with nitric acid or heavy metal waste.

  • Labeling: Label clearly as "Hazardous Waste: Fluorinated Organic Acid (Corrosive, Toxic)".

  • Destruction Method: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration. Causality: Standard disposal methods do not break the highly stable Carbon-Fluorine (C-F) bond; specialized high-temperature incineration is required to mineralize the compound into harmless fluorides and carbon dioxide.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.